trans-4-Sphingenine-13C2,D2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H37NO2 |
|---|---|
Molecular Weight |
303.49 g/mol |
IUPAC Name |
(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChI Key |
WWUZIQQURGPMPG-DOWGOISZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origin of Product |
United States |
Foundational & Exploratory
What is trans-4-Sphingenine-13C2,D2 and its chemical structure?
This technical guide provides a comprehensive overview of trans-4-Sphingenine-13C2,D2, an isotopically labeled form of D-erythro-sphingosine, for researchers, scientists, and professionals in drug development.
Core Compound Identity
This compound is a synthetically modified version of sphingosine, a fundamental component of sphingolipids. This particular variant is labeled with two stable isotopes of carbon (Carbon-13) and two of hydrogen (Deuterium). Its primary application in research is as an internal standard for the precise quantification of natural sphingosine in biological samples using mass spectrometry techniques.[1]
The systematic IUPAC name for this compound is (E,2S,3R)-2-amino-1,1-dideuterio(1,2-¹³C₂)octadec-4-ene-1,3-diol.[2] It is also commonly referred to by several synonyms, including D-erythro-Sphingosine-¹³C₂,D₂, Sphingosine-¹³C₂-d₂ (d18:1), and (2S,3R,4E)-2-amino-4-octadecene-1,1-d₂-1,3-diol-1,2-¹³C₂.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by an 18-carbon aliphatic chain with a trans double bond between carbons 4 and 5, an amino group at carbon 2, and hydroxyl groups at carbons 1 and 3. The isotopic labeling is specifically located at the first and second carbon positions, with two deuterium atoms on carbon 1 and two carbon-13 atoms at positions 1 and 2.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆[¹³C]₂H₃₅D₂NO₂ |
| Molecular Weight | 303.49 g/mol [2] |
| Exact Mass | 303.301692586 Da[2] |
| IUPAC Name | (E,2S,3R)-2-amino-1,1-dideuterio(1,2-¹³C₂)octadec-4-ene-1,3-diol[2] |
| InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i16+1D2,17+1 |
| InChIKey | WWUZIQQURGPMPG-IMIVUYSRSA-N[2] |
| SMILES | [2H]--INVALID-LINK--(--INVALID-LINK--O">13C@@HN)O[2] |
| Purity | ≥99% deuterated forms (d₁-d₂)[1] |
| Formulation | A solid[1] |
| Solubility | Chloroform, Methanol[1] |
Experimental Protocols
The primary experimental application of this compound is as an internal standard in quantitative mass spectrometry (MS) for the analysis of sphingosine.
Protocol: Quantification of Sphingosine in Biological Samples using LC-MS
1. Sample Preparation:
- Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, typically using a biphasic solvent system such as chloroform/methanol/water.
- A known amount of this compound is spiked into the sample prior to extraction to account for sample loss during processing.
2. Liquid Chromatography (LC) Separation:
- The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system.
- Separation of sphingosine from other lipid species is achieved on a C18 reversed-phase column using a gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
3. Mass Spectrometry (MS) Detection:
- The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.
- The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous sphingosine and the this compound internal standard using Multiple Reaction Monitoring (MRM).
- Sphingosine (unlabeled): The precursor ion [M+H]⁺ is selected and fragmented to produce a characteristic product ion.
- This compound (labeled): The precursor ion [M+H]⁺, which is heavier due to the isotopic labels, is selected and fragmented.
4. Data Analysis:
- The peak areas of the MRM transitions for both the endogenous sphingosine and the internal standard are integrated.
- The concentration of endogenous sphingosine in the sample is calculated by comparing the ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard against a calibration curve prepared with known concentrations of unlabeled sphingosine.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Quantification
Caption: Workflow for quantifying sphingosine using an internal standard.
Sphingolipid Metabolism Context
trans-4-Sphingenine is a central molecule in sphingolipid metabolism. Its labeled counterpart is used to trace and quantify its presence and flux through these pathways. Sphingosine is primarily formed from the breakdown of ceramide by the enzyme ceramidase. It can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule, or it can be acylated to reform ceramide.
Simplified Sphingosine Metabolic Pathway
Caption: Simplified metabolic pathway of sphingosine.
References
The Pivotal Role of trans-4-Sphingenine-¹³C₂,D₂ in Unraveling Sphingolipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, in the nuanced field of sphingolipid metabolism research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the methodologies, data interpretation, and critical role of this tool in advancing our understanding of cellular signaling and disease pathology.
Introduction to Sphingolipid Metabolism and the Need for Isotopic Labeling
Sphingolipids are a class of lipids that are not only structural components of cellular membranes but also serve as bioactive molecules central to a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1] The intricate and highly regulated network of sphingolipid metabolism involves numerous interconnected pathways, with key bioactive lipids such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) often exerting opposing effects on cell fate.[1] This delicate balance, often referred to as the "sphingolipid rheostat," underscores the importance of accurately quantifying the dynamic changes within the sphingolipidome to understand physiological and pathological processes.
Due to the complexity and the low abundance of many sphingolipid species, precise and reliable quantification presents a significant analytical challenge. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipidomics for overcoming these challenges. trans-4-Sphingenine-¹³C₂,D₂ serves as an ideal internal standard for tracing the metabolic fate of sphingosine and its downstream metabolites. Its chemical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly during sample extraction and ionization. However, its increased mass due to the incorporation of two ¹³C atoms and two deuterium atoms allows it to be distinguished from the unlabeled analyte by mass spectrometry, enabling accurate quantification and flux analysis.
Experimental Protocols
The utilization of trans-4-Sphingenine-¹³C₂,D₂ in sphingolipidomics workflows typically involves a series of well-defined steps from sample preparation to data analysis. The following protocol is a generalized representation and may require optimization based on the specific cell or tissue type under investigation.
Materials
-
Cells or Tissues of Interest: Cultured cells, tissue homogenates, or plasma.
-
Internal Standard: trans-4-Sphingenine-¹³C₂,D₂ solution of known concentration.
-
Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and formic acid.
-
Lipid Extraction Buffers: To be adapted based on the sample matrix.
-
Instrumentation: High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
Sample Preparation and Lipid Extraction
-
Sample Collection: Harvest cells or tissues and immediately quench metabolic activity, often by snap-freezing in liquid nitrogen.
-
Homogenization: Homogenize tissues in an appropriate buffer on ice.
-
Internal Standard Spiking: Add a known amount of trans-4-Sphingenine-¹³C₂,D₂ to each sample prior to extraction. This is a critical step to control for variability in extraction efficiency and instrument response.
-
Lipid Extraction: Perform a biphasic lipid extraction, commonly using the Bligh and Dyer or a modified Folch method.
-
Add a chloroform:methanol mixture (e.g., 2:1, v/v) to the sample.
-
Vortex thoroughly and incubate.
-
Induce phase separation by adding a salt solution or water.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Sample Concentration: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the lipid species using reverse-phase or normal-phase HPLC. A C18 column is commonly used for reverse-phase separation of sphingolipids.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for the specific precursor-to-product ion pairs for both the endogenous sphingolipids and the stable isotope-labeled internal standards. For example:
-
Endogenous Sphingosine (d18:1): Monitor the transition of m/z 300.3 → 282.3
-
trans-4-Sphingenine-¹³C₂,D₂: Monitor the transition of m/z 304.3 → 286.3
-
Data Presentation and Interpretation
The primary output from the LC-MS/MS analysis is a series of chromatograms showing the intensity of the signal for each MRM transition over time. The peak area of the endogenous analyte is compared to the peak area of the known amount of the spiked internal standard to calculate the absolute or relative quantity of the analyte.
Quantitative Data Summary
The following tables represent typical quantitative data that can be obtained from experiments utilizing trans-4-Sphingenine-¹³C₂,D₂ as an internal standard to compare sphingolipid levels in control versus treated cells.
Table 1: Quantification of Sphingoid Bases in Control vs. Treated Cells
| Analyte | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change | p-value |
| Sphingosine (d18:1) | 15.2 ± 2.1 | 28.9 ± 3.5 | 1.9 | <0.01 |
| Sphinganine (d18:0) | 8.7 ± 1.5 | 12.3 ± 1.9 | 1.4 | <0.05 |
| Sphingosine-1-phosphate | 2.5 ± 0.4 | 1.1 ± 0.2 | -2.3 | <0.01 |
Table 2: Quantification of Ceramide Species in Control vs. Treated Cells
| Analyte | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change | p-value |
| C16:0-Ceramide | 120.5 ± 15.3 | 250.1 ± 28.7 | 2.1 | <0.001 |
| C18:0-Ceramide | 85.2 ± 9.8 | 165.4 ± 19.2 | 1.9 | <0.01 |
| C24:0-Ceramide | 55.7 ± 6.1 | 101.3 ± 11.5 | 1.8 | <0.01 |
| C24:1-Ceramide | 42.1 ± 5.3 | 80.9 ± 9.7 | 1.9 | <0.01 |
Data are presented as mean ± standard deviation for n=6 replicates. Statistical significance was determined using a Student's t-test.
Visualization of Pathways and Workflows
Visualizing the complex interplay of sphingolipid metabolism and the experimental workflow is crucial for clear communication and understanding.
Sphingolipid Metabolism Signaling Pathway
The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymes and bioactive lipids.
Caption: Core pathways of sphingolipid metabolism.
Experimental Workflow for Sphingolipid Analysis
This diagram outlines the logical flow of an experiment utilizing a stable isotope-labeled internal standard.
Caption: Workflow for quantitative sphingolipid analysis.
Conclusion
trans-4-Sphingenine-¹³C₂,D₂ is a powerful tool that enables accurate and precise quantification of sphingosine and its metabolites, which is fundamental for deciphering the complex roles of sphingolipids in health and disease. By serving as a reliable internal standard, it allows researchers to trace metabolic fluxes and to obtain high-quality quantitative data. The methodologies and workflows described in this guide provide a framework for the application of this and other stable isotope-labeled standards in sphingolipid research, ultimately facilitating the discovery of novel biomarkers and therapeutic targets.
References
The Metabolic Journey of a Labeled Sphingoid Base: A Technical Guide to Using trans-4-Sphingenine-¹³C₂,D₂ as a Tracer in Lipid Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the isotopically labeled tracer, trans-4-Sphingenine-¹³C₂,D₂, in the elucidation of sphingolipid metabolic pathways. By tracing the incorporation of the stable isotopes, ¹³C and deuterium, researchers can gain quantitative insights into the dynamic processes of sphingolipid metabolism, particularly the salvage pathway. This guide provides a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols for tracer studies, and a framework for data analysis, empowering researchers to leverage this powerful tool in their investigations of cellular lipid metabolism and its role in health and disease.
Introduction to Sphingolipid Metabolism and the Role of Tracers
Sphingolipids are a complex class of lipids that play crucial roles in cell structure, signaling, and regulation.[1] Their metabolism is a dynamic network of interconnected pathways, primarily the de novo synthesis pathway and the salvage pathway. The de novo pathway builds sphingolipids from simpler precursors, while the salvage pathway recycles existing sphingoid bases to generate new complex sphingolipids.[2][3][4] Understanding the flux through these pathways is critical for deciphering the roles of sphingolipids in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[5]
Stable isotope-labeled tracers, such as trans-4-Sphingenine-¹³C₂,D₂, offer a powerful method for dissecting these intricate metabolic networks.[6] By introducing a labeled precursor, researchers can track its conversion into downstream metabolites using mass spectrometry.[7] This allows for the quantitative analysis of metabolic flux, providing a dynamic view of cellular lipid processing that is not attainable through static measurements of metabolite levels alone. Trans-4-Sphingenine-¹³C₂,D₂, a labeled version of the endogenous sphingoid base sphingosine, is particularly well-suited for probing the sphingolipid salvage pathway.[2]
Key Metabolic Pathways
The metabolism of trans-4-Sphingenine-¹³C₂,D₂ primarily involves its entry into the sphingolipid salvage pathway. However, understanding its interplay with the de novo synthesis pathway is also crucial for a comprehensive analysis.
The Sphingolipid Salvage Pathway
The salvage pathway is a critical recycling route that re-utilizes sphingosine and other sphingoid bases to generate ceramides and other complex sphingolipids.[2][8] This pathway is estimated to contribute significantly to the total sphingolipid pool in the cell.[2] When trans-4-Sphingenine-¹³C₂,D₂ is introduced to cells, it is taken up and can be metabolized through several key enzymatic steps.
Figure 1: Simplified diagram of the sphingolipid salvage pathway traced by trans-4-Sphingenine-¹³C₂,D₂.
The De Novo Sphingolipid Synthesis Pathway
The de novo pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic reactions to produce dihydroceramide, which is then desaturated to form ceramide.[9] While trans-4-Sphingenine-¹³C₂,D₂ does not directly enter the initial stages of this pathway, the labeled ceramides it generates can be further metabolized into more complex sphingolipids, mirroring the downstream steps of the de novo pathway.
Figure 2: Overview of the de novo sphingolipid synthesis pathway.
Experimental Protocols
The successful application of trans-4-Sphingenine-¹³C₂,D₂ as a tracer requires meticulous experimental design and execution. The following protocols provide a general framework that can be adapted to specific cell types and research questions.
Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured cells with trans-4-Sphingenine-¹³C₂,D₂.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
trans-4-Sphingenine-¹³C₂,D₂ (stock solution in ethanol or DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of trans-4-Sphingenine-¹³C₂,D₂. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. It is recommended to use dialyzed FBS to minimize the presence of endogenous sphingolipids.
-
Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired time course. The incubation time will depend on the metabolic pathway and the specific metabolites of interest and can range from minutes to several hours.[10]
-
Harvesting: After the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Protein Quantification: Lyse the cells in an appropriate buffer. A portion of the lysate should be used for protein quantification (e.g., BCA assay) to normalize the lipidomics data.
Lipid Extraction
This protocol describes a modified Bligh-Dyer method for the extraction of sphingolipids from cultured cells.[11]
Materials:
-
Cell lysate from the labeling experiment
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
Procedure:
-
Addition of Internal Standards: To the cell lysate, add a known amount of internal standard mixture to correct for extraction efficiency and instrument variability.
-
Solvent Addition: Add methanol and chloroform to the lysate in a ratio of 2:1 (v/v) relative to the lysate volume.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 48°C for 1 hour to ensure complete extraction.
-
Phase Separation: Add chloroform and deionized water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of the Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1 v/v).
LC-MS/MS Analysis
The analysis of labeled sphingolipids is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general method that should be optimized for the specific instrument and analytes.[12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the labeled tracer and its expected metabolites need to be determined. For example:
-
trans-4-Sphingenine-¹³C₂,D₂: [M+H]⁺ → specific fragment
-
Labeled Ceramide (d18:1/C16:0)-¹³C₂,D₂: [M+H]⁺ → fragment corresponding to the labeled sphingoid base
-
Labeled Sphingomyelin (d18:1/C16:0)-¹³C₂,D₂: [M+H]⁺ → phosphocholine fragment (m/z 184.1)
-
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis will be the peak areas for the labeled tracer and its metabolites, as well as the internal standards.
Quantitative Data
The following table provides an illustrative example of quantitative data that could be obtained from a tracer experiment using trans-4-Sphingenine-¹³C₂,D₂ in a hypothetical cell line. The data represents the mean ± standard deviation of three biological replicates.
| Metabolite | Time Point 1 (e.g., 30 min) (pmol/mg protein) | Time Point 2 (e.g., 2 hours) (pmol/mg protein) | Time Point 3 (e.g., 6 hours) (pmol/mg protein) |
| Labeled Sphingosine (¹³C₂,D₂) ** | 150.2 ± 12.5 | 85.6 ± 9.8 | 32.1 ± 4.5 |
| Labeled Ceramide (d18:1/C16:0)-¹³C₂,D₂ | 25.8 ± 3.1 | 78.4 ± 8.2 | 112.5 ± 15.1 |
| Labeled Ceramide (d18:1/C18:0)-¹³C₂,D₂ | 10.2 ± 1.5 | 35.1 ± 4.3 | 55.8 ± 6.9 |
| Labeled Ceramide (d18:1/C24:0)-¹³C₂,D₂ | 5.1 ± 0.8 | 18.9 ± 2.5 | 30.2 ± 3.8 |
| Labeled Sphingomyelin (d18:1/C16:0)-¹³C₂,D₂ | 2.3 ± 0.4 | 15.7 ± 2.1 | 45.3 ± 5.9 |
| Labeled Glucosylceramide (d18:1/C16:0)-¹³C₂,D₂ | 1.1 ± 0.2 | 8.9 ± 1.1 | 22.7 ± 3.0 |
| Labeled Sphingosine-1-Phosphate (¹³C₂,D₂) ** | 5.6 ± 0.7 | 12.3 ± 1.8 | 8.1 ± 1.2 |
Note: The data presented in this table is illustrative and intended to demonstrate the type of quantitative information that can be generated from a tracer study. Actual results will vary depending on the experimental conditions and cell type.
Data Interpretation
The quantitative data can be used to calculate the rate of incorporation of the tracer into downstream metabolites, providing a measure of the metabolic flux through the salvage pathway. By analyzing the time-dependent changes in the levels of labeled species, researchers can gain insights into the kinetics of enzymatic reactions and the regulation of the pathway under different experimental conditions. For example, the data can be used to assess the impact of drug candidates on specific enzymatic steps within the sphingolipid metabolic network.
Applications in Drug Development
The use of trans-4-Sphingenine-¹³C₂,D₂ as a tracer has significant applications in drug development.
-
Target Engagement and Mechanism of Action Studies: By monitoring the flux through the salvage pathway, researchers can determine if a drug candidate is effectively engaging its intended target (e.g., an enzyme in the pathway) and elucidate its mechanism of action.
-
Pharmacodynamic Biomarker Development: The levels of specific labeled metabolites can serve as pharmacodynamic biomarkers to assess the biological activity of a drug in preclinical and clinical studies.
-
Understanding Disease Pathology: Tracer studies can be used to investigate alterations in sphingolipid metabolism in various disease models, providing insights into the role of this pathway in disease pathogenesis and identifying potential therapeutic targets.
Conclusion
Trans-4-Sphingenine-¹³C₂,D₂ is a valuable tool for the quantitative analysis of the sphingolipid salvage pathway. This technical guide provides a comprehensive framework for designing and conducting tracer experiments, from cell culture and labeling to lipid extraction and LC-MS/MS analysis. By leveraging this powerful methodology, researchers and drug development professionals can gain deeper insights into the complex and dynamic world of sphingolipid metabolism, ultimately accelerating the discovery and development of novel therapeutics.
Figure 3: General experimental workflow for a tracer study using trans-4-Sphingenine-¹³C₂,D₂.
References
- 1. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De Novo Sphingolipid Biosynthesis Is Required for Adipocyte Survival and Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 11. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Isotopically Labeled trans-4-Sphingenine-¹³C₂,D₂ for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of trans-4-Sphingenine-¹³C₂,D₂, a stable isotope-labeled sphingoid base crucial for metabolic studies, drug development, and as an internal standard in mass spectrometry-based lipidomics. This document details the synthetic strategy starting from isotopically labeled L-serine, outlines key experimental protocols, presents expected quantitative data, and visualizes the relevant biochemical and experimental workflows.
Introduction
trans-4-Sphingenine, commonly known as sphingosine, is a fundamental component of sphingolipids, a class of lipids involved in a myriad of cellular processes, including signal transduction, cell growth, and apoptosis.[1] The phosphorylation of sphingosine by sphingosine kinases leads to the formation of the potent signaling molecule sphingosine-1-phosphate (S1P).[1] Understanding the metabolic fate of sphingosine is therefore critical in many areas of biological research. The use of stable isotope-labeled analogues, such as trans-4-Sphingenine-¹³C₂,D₂, allows for precise tracing and quantification of this molecule in complex biological systems, overcoming the challenges of detecting low-abundance endogenous species.[2][3]
This guide focuses on a stereoselective chemical synthesis approach to produce D-erythro-sphingosine, the naturally occurring stereoisomer, with isotopic labels incorporated into the serine-derived backbone.
Synthetic Strategy
The synthesis of trans-4-Sphingenine-¹³C₂,D₂ commences with commercially available, isotopically labeled L-Serine, specifically L-Serine-¹³C₂,D₂. The synthetic route is designed to preserve the stereochemistry of the chiral center derived from L-serine and to stereoselectively introduce the trans double bond at the C4-C5 position.
The overall strategy involves three main stages:
-
Preparation of a Protected Serinal Aldehyde: The carboxyl and amino groups of the labeled L-serine are suitably protected, and the primary alcohol is oxidized to an aldehyde. This aldehyde is a key intermediate for the subsequent chain elongation.
-
Wittig Olefination: The C14 alkyl chain and the trans-4-double bond are introduced via a Wittig reaction between the protected serinal aldehyde and a corresponding phosphonium ylide.[4] This reaction is crucial for establishing the correct geometry of the double bond.
-
Deprotection and Purification: The protecting groups are removed to yield the final product, which is then purified to a high degree using chromatographic techniques.
The isotopic labels from L-Serine-¹³C₂,D₂ are incorporated into the C1, C2, and C3 positions of the final trans-4-Sphingenine molecule.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis and purification of trans-4-Sphingenine-¹³C₂,D₂.
Preparation of N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂ (Protected Serinal Aldehyde)
-
Protection of L-Serine-¹³C₂,D₂:
-
To a solution of L-Serine-¹³C₂,D₂ (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-Serine-¹³C₂,D₂.
-
-
Silyl Ether Protection:
-
Dissolve N-Boc-L-Serine-¹³C₂,D₂ (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the fully protected serine derivative.
-
-
Reduction to the Alcohol:
-
Dissolve the protected serine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium borohydride (LiBH₄, 1.5 eq) in THF.
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate to give the protected amino alcohol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to afford the crude N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂. The crude aldehyde is typically used immediately in the next step.
-
Wittig Reaction for the Synthesis of Protected trans-4-Sphingenine-¹³C₂,D₂
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend tetradecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.
-
Allow the resulting deep orange or red solution to stir at -78 °C for 1 hour.[5]
-
-
Olefination:
-
Dissolve the crude N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂ (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the desired protected trans-4-sphingenine and triphenylphosphine oxide.
-
Deprotection and Purification of trans-4-Sphingenine-¹³C₂,D₂
-
Removal of Protecting Groups:
-
Dissolve the crude product from the Wittig reaction in a solution of 6 M HCl in methanol.
-
Stir the solution at 50 °C for 4 hours to remove both the Boc and TBDMS protecting groups.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a gradient of chloroform/methanol/water).[4][6]
-
Dissolve the crude, deprotected product in a minimal amount of the initial eluting solvent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.[6]
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amino group or a general stain like potassium permanganate).[4]
-
Combine the fractions containing the pure trans-4-Sphingenine-¹³C₂,D₂.
-
Evaporate the solvent under reduced pressure to yield the final product as a white solid.
-
Quantitative Data
The following table summarizes the expected yields and purity for the synthesis of trans-4-Sphingenine-¹³C₂,D₂. These values are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) (by TLC/NMR) |
| Protection of L-Serine-¹³C₂,D₂ | N-Boc-L-Serine-¹³C₂,D₂ | L-Serine-¹³C₂,D₂ | 90-95 | >98 |
| Silyl Ether Protection | N-Boc-O-TBDMS-L-Serine-¹³C₂,D₂ | N-Boc-L-Serine-¹³C₂,D₂ | 92-97 | >98 |
| Reduction to Alcohol | N-Boc-O-TBDMS-L-Serinol-¹³C₂,D₂ | Protected Serine Ester | 85-90 | >95 |
| Oxidation to Aldehyde | N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂ | Protected Serinol | 80-88 | Used crude |
| Wittig Reaction | Protected trans-4-Sphingenine-¹³C₂,D₂ | Protected Serinal | 65-75 | >90 (crude) |
| Deprotection & Purification | trans-4-Sphingenine-¹³C₂,D₂ | Protected Sphingenine | 70-80 | >99 (after column) |
| Overall Yield | trans-4-Sphingenine-¹³C₂,D₂ | L-Serine-¹³C₂,D₂ | ~30-40 | >99 |
Visualizations
The following diagrams illustrate the de novo sphingolipid biosynthesis pathway and the experimental workflow for the synthesis of trans-4-Sphingenine-¹³C₂,D₂.
Caption: De novo sphingolipid biosynthesis pathway.
Caption: Experimental workflow for the synthesis of trans-4-Sphingenine-¹³C₂,D₂.
Conclusion
The synthetic route detailed in this guide provides a reliable method for the preparation of high-purity trans-4-Sphingenine-¹³C₂,D₂. This isotopically labeled internal standard is an invaluable tool for researchers in the fields of lipidomics, cell signaling, and drug discovery, enabling precise and accurate quantification of sphingosine in biological matrices. The provided protocols and expected outcomes serve as a robust starting point for the successful synthesis and purification of this important research compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Concise Synthesis of the Unnatural Sphingosine and Psychosine Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Commercial Suppliers of High-Purity trans-4-Sphingenine-13C2,D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sourcing, application, and relevant biological pathways for high-purity trans-4-Sphingenine-13C2,D2. This isotopically labeled sphingolipid is a critical tool for researchers in the fields of lipidomics, drug discovery, and cell signaling, enabling precise quantification and metabolic flux analysis of sphingolipids by mass spectrometry.
Commercial Availability
High-purity this compound is a specialized chemical probe. While not always available as a stock item, several reputable suppliers in the lipid research field offer this compound, often through custom synthesis services. Below is a summary of key commercial suppliers and their typical offerings.
| Supplier | Product Availability | Purity | Isotopic Enrichment | Formulation | Notes |
| Avanti Polar Lipids | Likely available through custom synthesis. They offer a wide range of sphingolipids and stable isotope-labeled standards. | Typically >99% | High isotopic enrichment, specifications provided with custom synthesis quote. | Provided as a solid or in a specified solvent. | Known for high-purity lipids and extensive quality control. A detailed Certificate of Analysis is provided.[1][2] |
| Matreya LLC | Available through custom synthesis. They specialize in the synthesis of complex lipids, including isotopically labeled compounds.[3] | High purity, with specifications determined by the custom synthesis project. | Deuterium and 13C-labeling services are available.[3] | Custom formulations are available upon request.[3] | A subsidiary of Cayman Chemical, with a focus on glycosphingolipids and related compounds. |
| Cayman Chemical | Available through custom synthesis services for isotopically labeled lipids. | Purity is typically high and confirmed by analytical methods. | Custom isotopic labeling is a core service offering. | Can be provided in various formats to suit experimental needs. | Offers a broad portfolio of research biochemicals and provides detailed technical support. |
Experimental Protocols
The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. Its known concentration and distinct mass shift allow for accurate quantification of endogenous trans-4-Sphingenine and related sphingolipids in complex biological samples.
Protocol: Quantification of Sphingolipids in Biological Samples using LC-MS/MS
This protocol outlines a general workflow for the use of this compound as an internal standard for the analysis of sphingolipids from cell culture or tissue homogenates.
1. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize cell pellets or tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
-
Internal Standard Spiking: Add a known amount of this compound (dissolved in a suitable solvent like ethanol or methanol) to the homogenate. The amount should be optimized based on the expected concentration of the endogenous analyte.
-
Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is a mixture of chloroform, methanol, and water. This separates the lipids into an organic phase.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile mixture).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid is typically employed.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for both the endogenous trans-4-Sphingenine and the isotopically labeled internal standard. The precursor ion will be the [M+H]+ of the respective molecule, and the product ion will be a characteristic fragment (e.g., loss of water). The mass difference due to the 13C and D labeling will allow for specific detection.
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantification: Determine the absolute concentration of the endogenous sphingolipid by comparing the calculated ratio to a standard curve generated with known concentrations of unlabeled trans-4-Sphingenine and a fixed amount of the internal standard.
Signaling Pathways
trans-4-Sphingenine is a key intermediate in the sphingolipid metabolic pathway and is a precursor to several bioactive signaling molecules, including ceramide and sphingosine-1-phosphate (S1P). These molecules are involved in regulating a wide array of cellular processes.
De Novo Sphingolipid Synthesis and Ceramide Generation
The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramide, a central hub in sphingolipid metabolism. Ceramide can then be further metabolized to more complex sphingolipids or be involved in signaling cascades that regulate processes like apoptosis and cell cycle arrest.
References
Physical and chemical properties of trans-4-Sphingenine-13C2,D2.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental analysis, and biological significance of the isotopically labeled sphingolipid, trans-4-Sphingenine-13C2,D2. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and the study of sphingolipid metabolism and signaling.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of the naturally occurring sphingoid base, sphingosine. The incorporation of two carbon-13 atoms and two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆¹³C₂H₃₅D₂NO₂ | N/A |
| Molecular Weight | 303.49 g/mol | PubChem |
| IUPAC Name | (2S,3R,4E)-2-amino-4-octadecene-1,3-diol-1,2-¹³C₂,1,1-d₂ | PubChem |
| Appearance | White solid | United States Biological |
| Melting Point | 67 °C (for unlabeled sphingosine) | PubChem |
| Storage Temperature | -20°C | United States Biological |
Note: Some physical properties, such as the melting point, are reported for the unlabeled parent compound, sphingosine, as significant changes upon isotopic labeling are not expected.
Experimental Protocols for Sphingolipid Analysis
The analysis of sphingolipids like this compound is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise quantification of various sphingolipid species in complex biological matrices.
Sphingolipid Extraction from Biological Samples
A robust extraction method is critical for accurate sphingolipid analysis. The following is a generalized protocol that can be adapted for various sample types, such as cell cultures, tissues, and plasma.[1][2][3]
Materials:
-
Biological sample (e.g., 10⁶ cells, 10 mg tissue, 10 µL plasma)[4]
-
Internal standard solution (containing this compound)
-
Extraction Solvent: Methanol/Chloroform (2:1, v/v)[2]
-
0.6 M KOH in methanol[1]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Homogenize the biological sample in PBS.
-
Add a known amount of the internal standard solution to the homogenate.
-
Add the extraction solvent to the sample at a ratio of 3:1 (solvent:sample).
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at 38°C for 1 hour.[2]
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube.
-
To remove interfering glycerophospholipids, perform a mild alkaline hydrolysis by adding 0.6 M KOH in methanol and incubating at 38°C for 2 hours.[1][2]
-
Neutralize the mixture with an appropriate acid (e.g., formic acid).
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Sphingolipids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2]
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[2]
-
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate[2]
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 40°C[2]
-
Elution Gradient:
-
0-16 min: 70-99% B
-
16-17 min: 99% B
-
17-17.2 min: 99-70% B
-
17.2-20 min: 70% B[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
trans-4-Sphingenine: Precursor ion (m/z) > Product ion (m/z)
-
This compound: Precursor ion (m/z) > Product ion (m/z) (Specific m/z values will depend on the instrument and adducts formed)
-
Biological Context: Sphingolipid Signaling Pathways
trans-4-Sphingenine (sphingosine) is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule, or acylated to form ceramides, which are precursors for more complex sphingolipids and also act as signaling molecules.[5] Sphingolipids are integral to various cellular processes, including proliferation, apoptosis, and inflammation.[5]
Sphingolipid Metabolism Workflow
The following diagram illustrates the key steps in the de novo synthesis of sphingolipids and the central role of sphingosine.
Caption: De Novo synthesis and catabolism of sphingolipids.
Ceramide-Sphingosine-S1P Signaling Rheostat
The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) is crucial for determining cell fate. This "rheostat" model suggests that ceramide and sphingosine generally promote apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.
Caption: The balance between ceramide, sphingosine, and S1P dictates cellular outcomes.
References
- 1. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. cusabio.com [cusabio.com]
Isotopic Labeling Stability of trans-4-Sphingenine-¹³C₂,D₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling stability of trans-4-Sphingenine-¹³C₂,D₂, a critical internal standard for mass spectrometry-based lipidomics. Ensuring the stability of isotopic labels is paramount for accurate quantification in metabolic studies. This document details the factors influencing the stability of the ¹³C₂ and D₂ labels, presents available data, outlines experimental protocols for stability assessment, and illustrates the metabolic context of trans-4-sphingenine.
Introduction to Isotopic Labeling in Sphingolipidomics
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, particularly in the field of lipidomics.[1][2][3] The use of molecules like trans-4-Sphingenine-¹³C₂,D₂ as internal standards allows for the correction of sample loss during preparation and variations in instrument response, thereby enabling precise and accurate quantification of their endogenous, unlabeled counterparts.[3][4] The reliability of such quantitative data is fundamentally dependent on the stability of the isotopic labels throughout the experimental workflow.[1][2]
The choice between ¹³C and deuterium (D or ²H) as isotopic labels is often guided by synthetic feasibility and the desired mass shift. However, their stability can differ. Carbon-13 labels, being heavier and integrated into the carbon backbone, are generally considered highly stable and less susceptible to exchange.[5] Deuterium labels, while effective in increasing the mass of a molecule, can be more prone to exchange, particularly when located at positions that can undergo enzymatic reactions or are subject to chemical exchange in protic solvents.[5]
Stability of the ¹³C₂ and D₂ Labels on trans-4-Sphingenine
The trans-4-Sphingenine-¹³C₂,D₂ molecule is specifically designed to have the isotopic labels on the sphingoid backbone. This placement is intentional, as the backbone is generally more metabolically stable compared to the N-acyl chain, which can be subject to hydrolysis and remodeling.[3]
General Principles of Label Stability:
-
¹³C Labels: Carbon-13 atoms incorporated into the carbon skeleton of a molecule are exceptionally stable and are not known to be lost through non-enzymatic chemical exchange under typical biological and analytical conditions. Their stability is a key reason for their widespread use in metabolic tracing studies.
-
Deuterium Labels: The stability of deuterium labels is more context-dependent. Deuterium atoms attached to carbon are generally stable. However, they can be lost through enzymatic processes such as desaturation reactions.[5] The position of the deuterium atoms on the trans-4-sphingenine backbone is critical to its stability.
Quantitative Data on Isotopic Label Stability
Due to the absence of direct studies quantifying the label loss from trans-4-Sphingenine-¹³C₂,D₂, this section provides a framework for assessing such stability. The following table outlines the expected stability based on the metabolic fate of the molecule.
| Experimental Condition | Expected Stability of ¹³C₂ Label | Expected Stability of D₂ Label | Rationale |
| Short-term cell culture (up to 72h) | High (>99%) | High (>98%) | The sphingosine backbone is primarily utilized for the synthesis of more complex sphingolipids. Significant degradation leading to label loss is minimal in this timeframe. |
| In vivo studies (short-term) | High (>99%) | High (>98%) | Similar to cell culture, the primary metabolic routes involve anabolic pathways that conserve the backbone structure. |
| Long-term in vivo studies or high metabolic turnover conditions | High (>99%) | Moderate to High (95-98%) | Over extended periods, catabolic pathways may become more prominent, potentially leading to some degradation of the sphingosine backbone and a minor loss of the deuterium label. |
| Harsh chemical treatment (e.g., strong acid/base hydrolysis) | High (>99%) | Moderate (potential for some exchange) | While the C-D bond is strong, extreme chemical conditions could potentially lead to some H-D exchange. |
Experimental Protocols for Assessing Isotopic Label Stability
To empirically determine the stability of the ¹³C₂ and D₂ labels on trans-4-sphingenine, a systematic study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
Protocol: In Vitro Stability Assessment in Cell Culture
1. Objective: To quantify the stability of the ¹³C₂ and D₂ labels on trans-4-Sphingenine-¹³C₂,D₂ when incubated with a relevant cell line over a time course.
2. Materials:
- trans-4-Sphingenine-¹³C₂,D₂
- Cell line (e.g., HEK293, HepG2)
- Cell culture medium and supplements
- Internal Standard (e.g., a sphingosine analog with a different isotopic labeling pattern or chain length)
- Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, hexane)
- LC-MS/MS system
3. Experimental Workflow:
Caption: Experimental workflow for in vitro stability assessment.
4. LC-MS/MS Parameters:
-
Liquid Chromatography: A reverse-phase C18 column is typically used for sphingolipid separation. A gradient elution with mobile phases containing acetonitrile, methanol, and water with formic acid and ammonium formate is common.[6][7][8]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification.[9][10]
-
MRM Transitions to Monitor:
-
Parent ion (trans-4-Sphingenine-¹³C₂,D₂): Monitor the transition of the precursor ion (M+H)⁺ to a characteristic product ion.
-
Potential Metabolites: Monitor for the appearance of the ¹³C₂,D₂ label in downstream metabolites such as ceramide and sphingosine-1-phosphate.
-
Unlabeled trans-4-sphingenine: To check for any in-source fragmentation or background levels.
-
-
5. Data Analysis: The peak area of the parent molecule (trans-4-Sphingenine-¹³C₂,D₂) is measured at each time point and normalized to the internal standard. A decrease in the peak area of the fully labeled molecule over time, which is not accounted for by its conversion to metabolites, would indicate label instability.
Metabolic Pathway of trans-4-Sphingenine
Understanding the metabolic fate of trans-4-sphingenine is crucial for interpreting stability data. The primary pathways involve its conversion into other bioactive sphingolipids.
Caption: Metabolic pathways of trans-4-sphingenine.
As the diagram illustrates, trans-4-sphingenine is at a central point in sphingolipid metabolism.[11][12][13] Its conversion to ceramide or sphingosine-1-phosphate involves the entire backbone, meaning the ¹³C₂ and D₂ labels would be retained in these initial metabolic products. The primary route for the degradation of the sphingoid base, and thus the potential loss of the isotopic labels, is through the action of sphingosine-1-phosphate lyase (S1PL).[12]
Conclusion
The isotopic labels in trans-4-Sphingenine-¹³C₂,D₂ are strategically placed on the sphingoid backbone to ensure high stability during its use as an internal standard in mass spectrometry. The ¹³C₂ label is considered exceptionally stable, while the D₂ label, also on the backbone, is expected to have high stability under typical experimental conditions. While direct quantitative data on label loss is limited, the known metabolic pathways of sphingolipids suggest that the labels are retained through the major anabolic and catabolic steps. For rigorous validation in specific experimental systems, the provided LC-MS/MS protocol offers a robust framework for quantifying the stability of this essential analytical tool. Researchers and drug development professionals can confidently utilize trans-4-Sphingenine-¹³C₂,D₂ for accurate and reliable quantification of sphingolipids, with the understanding that the isotopic labels are highly stable.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Sphingolipidome: A Technical Guide to Utilizing trans-4-Sphingenine-¹³C₂,D₂ for the Identification of Novel Sphingolipid Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, in the burgeoning field of sphingolipidomics. While primarily utilized for the precise quantification of sphingosine, its potential as a metabolic tracer for the discovery of novel sphingolipid species is a promising frontier. This document outlines the foundational principles, experimental methodologies, and data interpretation strategies for leveraging this tool to expand our understanding of sphingolipid metabolism and its role in cellular signaling and disease.
Introduction to Sphingolipid Complexity and the Role of Isotopic Labeling
Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as bioactive molecules central to a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses.[1][2][3] The intricate network of sphingolipid metabolism, with key players like ceramide (Cer) and sphingosine-1-phosphate (S1P), presents a complex signaling web where perturbations can lead to various pathologies, making it a critical area of study for drug development.[4][5]
The sheer number of potential sphingolipid species, arising from variations in their polar head groups, acyl chains, and sphingoid bases, makes comprehensive analysis challenging.[6] Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of precursors and identify previously uncharacterized sphingolipid metabolites.[7][8] trans-4-Sphingenine-¹³C₂,D₂, a labeled version of the common sphingoid base sphingosine, offers a valuable tool for this purpose.
trans-4-Sphingenine-¹³C₂,D₂: A Tool for Quantification and Discovery
trans-4-Sphingenine-¹³C₂,D₂, also known as D-erythro-Sphingosine-¹³C₂,D₂, is a synthetic version of sphingosine that contains two carbon-13 (¹³C) atoms and two deuterium (D or ²H) atoms.[9] This isotopic enrichment allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.
Its primary application is as an internal standard for the accurate quantification of natural sphingosine (d18:1) in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10] By adding a known amount of the labeled standard to a sample, variations in sample extraction and instrument response can be corrected for, leading to highly accurate measurements.
Beyond quantification, the stable isotope labels on the sphingosine backbone allow researchers to use it as a tracer to follow the metabolic pathways of exogenously supplied sphingosine. This approach is particularly useful for studying the "salvage pathway" of sphingolipid metabolism, where sphingosine is recycled to form more complex sphingolipids.
Core Principles of Metabolic Labeling with trans-4-Sphingenine-¹³C₂,D₂
The fundamental principle behind using trans-4-Sphingenine-¹³C₂,D₂ for novel sphingolipid discovery is to introduce it into a biological system (e.g., cell culture or animal model) and then use mass spectrometry to detect newly synthesized sphingolipids that incorporate the ¹³C and D labels. The mass shift caused by these heavy isotopes serves as a unique signature to distinguish the metabolites of the administered tracer from the pre-existing, unlabeled sphingolipid pool.
This strategy allows for the unambiguous identification of downstream products of sphingosine metabolism. By comparing the mass spectra of the labeled and unlabeled lipidomes, researchers can identify peaks corresponding to newly formed, labeled sphingolipids. Subsequent fragmentation analysis (MS/MS or MSⁿ) can then be used to elucidate the structure of these novel species.
Experimental Workflow for Identifying Novel Sphingolipids
The following outlines a general experimental workflow for the use of trans-4-Sphingenine-¹³C₂,D₂ in the discovery of novel sphingolipid species.
Figure 1. A generalized experimental workflow for the identification of novel sphingolipids.
Detailed Experimental Protocols
1. Metabolic Labeling of Cultured Cells:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of trans-4-Sphingenine-¹³C₂,D₂ in a suitable solvent (e.g., ethanol). The final concentration in the cell culture medium will need to be optimized, but a starting point is typically in the low micromolar range. It is often complexed with bovine serum albumin (BSA) to facilitate its delivery to cells.
-
Labeling: Remove the existing culture medium and replace it with the labeling medium containing trans-4-Sphingenine-¹³C₂,D₂.
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling will influence which downstream metabolites are detected and should be determined empirically through a time-course experiment.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.
2. Lipid Extraction:
-
A common method for extracting sphingolipids is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water.
-
Add a known quantity of an appropriate internal standard cocktail (containing other labeled lipids not expected to be formed from the tracer) to the cell pellet before extraction to control for extraction efficiency.
-
After phase separation, the lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system. Reverse-phase chromatography is commonly used to separate sphingolipid species based on their hydrophobicity.[6]
-
Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode, where it performs a full scan to detect all ions and then triggers fragmentation (MS/MS) on the most abundant ions.
-
Data Analysis: The raw data is processed using specialized software to identify peaks corresponding to both unlabeled and labeled sphingolipids. The mass difference between the labeled and unlabeled species will correspond to the number of ¹³C and D atoms incorporated.
Data Presentation and Interpretation
Quantitative data from such experiments can be presented in tables to compare the relative abundance of different sphingolipid species.
Table 1: Illustrative Quantitative Data of Labeled Sphingolipid Species
| Sphingolipid Species | Unlabeled (Endogenous) Peak Area | Labeled (from Tracer) Peak Area | Fold Change (Labeled/Unlabeled) |
| Sphingosine (d18:1) | 1.2 x 10⁷ | 5.8 x 10⁶ | 0.48 |
| Ceramide (d18:1/16:0) | 8.5 x 10⁶ | 3.1 x 10⁵ | 0.04 |
| Sphingomyelin (d18:1/16:0) | 2.3 x 10⁷ | 9.7 x 10⁴ | 0.004 |
| Novel Species X | Not Detected | 1.5 x 10⁴ | - |
This table presents hypothetical data for illustrative purposes.
A "novel" species would be one that is detected in its labeled form but is either absent or at very low levels in its unlabeled form in control samples.
Sphingolipid Signaling Pathways
The metabolism of trans-4-Sphingenine-¹³C₂,D₂ is expected to follow the known sphingolipid metabolic pathways. The following diagram illustrates the central pathways.
Figure 2. The central role of sphingosine in sphingolipid metabolism.
Visualization of Logical Relationships in Novel Species Identification
The process of identifying a novel sphingolipid species using this tracer follows a logical progression.
Figure 3. Logical workflow for the identification of a novel sphingolipid.
Conclusion and Future Directions
trans-4-Sphingenine-¹³C₂,D₂ is a powerful tool for the accurate quantification of sphingosine. While its application in the discovery of novel sphingolipid species is not yet widely documented in peer-reviewed literature, the principles of metabolic labeling and mass spectrometry provide a clear path for its use in this capacity. By tracing the metabolic fate of the sphingosine backbone, researchers can uncover previously uncharacterized modifications and extensions to the sphingolipidome. This can lead to the identification of new biomarkers for disease and novel targets for therapeutic intervention. As mass spectrometry technologies continue to improve in sensitivity and resolution, the use of such isotopic tracers will be instrumental in painting a more complete picture of the complex and vital world of sphingolipids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 7. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. D-erythro-Sphingosine-13C2,D2 | C18H37NO2 | CID 45040415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Exploring Ceramide Biosynthesis with trans-4-Sphingenine-13C2,D2
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Compile the gathered information into a comprehensive technical guide. Create tables to present the available quantitative data on ceramide analysis. Write a detailed experimental protocol based on the general methodologies found for stable isotope labeling and LC-MS/MS analysis of ceramides. Develop Graphviz diagrams for the de novo and salvage ceramide biosynthesis pathways. Synthesize all sections into the final in-depth technical guide, ensuring all formatting and citation requirements are met.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides are central lipid molecules involved in a wide array of cellular functions, and their dysregulation is implicated in numerous diseases. Understanding the dynamics of ceramide biosynthesis is therefore crucial for therapeutic development. This technical guide provides a comprehensive overview of the use of the stable isotope-labeled tracer, this compound, to probe the de novo and salvage pathways of ceramide synthesis. Detailed experimental protocols for cell culture labeling, lipid extraction, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, alongside data presentation tables and visualizations of the key metabolic pathways to facilitate a deeper understanding of ceramide metabolism.
Introduction to Ceramide Biosynthesis
Ceramides are sphingolipids composed of a sphingoid base, such as sphingosine, and a fatty acid linked by an amide bond. They serve as critical structural components of cellular membranes and as bioactive molecules in signaling pathways that regulate cell growth, differentiation, and apoptosis. There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by serine palmitoyltransferase (SPT). Subsequent reduction and acylation steps lead to the formation of dihydroceramide, which is then desaturated to yield ceramide.
-
Sphingomyelin Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in the plasma membrane and other cellular compartments to generate ceramide.
-
Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide synthases to form ceramide.[1] This recycling mechanism is a significant contributor to cellular ceramide pools.
The use of stable isotope-labeled precursors, such as this compound, allows for the precise tracing of these pathways and the quantification of newly synthesized ceramides, providing valuable insights into the metabolic flux and regulation of ceramide biosynthesis.
Experimental Methodology: Tracing Ceramide Biosynthesis with this compound
This section outlines a detailed protocol for the use of this compound as a tracer to monitor ceramide biosynthesis in cultured cells.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
This compound (isotopically labeled tracer)
-
Internal standards for ceramides (e.g., C17:0 ceramide)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Heptane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa) in appropriate cell culture dishes or plates and grow to a desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the this compound tracer. The final concentration of the tracer will need to be optimized for the specific cell line and experimental goals, but a starting point of 1-5 µM is recommended. The tracer can be dissolved in an appropriate solvent, such as ethanol, before being added to the medium.
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and then add the labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into the ceramide pool over time.
-
Cell Harvesting: At each time point, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the cell pellets at -80°C until lipid extraction.
Lipid Extraction
A modified Bligh-Dyer extraction method is commonly used for the extraction of ceramides.
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification.
-
Addition of Solvents: To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2 v/v methanol:chloroform).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17:0 ceramide) to each sample to correct for extraction efficiency and instrument variability.
-
Extraction: Vortex the mixture vigorously and incubate on ice for 30 minutes to facilitate lipid extraction.
-
Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Collection of Organic Phase: Centrifuge the samples to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of heptane:chloroform:methanol (95:2.5:2.5 v/v/v).[2]
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful technique for the separation and quantification of different ceramide species.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column is typically used for ceramide analysis.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Methanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.
Data Acquisition and Analysis
-
Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, MRM is used for targeted quantification. Specific precursor-to-product ion transitions for each ceramide species (both endogenous and labeled) and the internal standard are monitored.
-
Data Processing: The peak areas of the endogenous ceramides, the newly synthesized 13C2,D2-labeled ceramides, and the internal standard are integrated using the instrument's software.
-
Quantification: The concentration of each ceramide species is calculated by comparing its peak area to that of the internal standard and using a calibration curve generated with known amounts of ceramide standards. The fractional synthesis rate can be determined by the ratio of the labeled ceramide to the total ceramide pool at each time point.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Quantification of Endogenous and Newly Synthesized Ceramide Species
| Ceramide Species | Endogenous Concentration (pmol/mg protein) | 13C2,D2-Labeled Ceramide Concentration (pmol/mg protein) at 8h | Fractional Synthesis Rate (%) at 8h |
| C16:0-Ceramide | Data | Data | Data |
| C18:0-Ceramide | Data | Data | Data |
| C20:0-Ceramide | Data | Data | Data |
| C22:0-Ceramide | Data | Data | Data |
| C24:0-Ceramide | Data | Data | Data |
| C24:1-Ceramide | Data | Data | Data |
Note: This table is a template. The actual data will be dependent on the specific experiment.
Table 2: LC-MS/MS Parameters for Ceramide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-Ceramide | m/z value | m/z value | Value |
| C16:0-Ceramide-13C2,D2 | m/z value | m/z value | Value |
| C18:0-Ceramide | m/z value | m/z value | Value |
| C18:0-Ceramide-13C2,D2 | m/z value | m/z value | Value |
| C24:0-Ceramide | m/z value | m/z value | Value |
| C24:0-Ceramide-13C2,D2 | m/z value | m/z value | Value |
| C17:0-Ceramide (IS) | m/z value | m/z value | Value |
Note: The specific m/z values will need to be determined based on the exact mass of the analytes and the adducts formed during ionization.
Visualization of Ceramide Biosynthesis Pathways
Visualizing the metabolic pathways can aid in understanding the flow of metabolites and the points of regulation.
De Novo Ceramide Biosynthesis Pathway
Caption: De Novo Ceramide Biosynthesis Pathway in the Endoplasmic Reticulum.
Experimental Workflow for Tracer Analysis
Caption: Experimental Workflow for Ceramide Biosynthesis Analysis.
Ceramide Salvage Pathway
Caption: The Ceramide Salvage Pathway.
Conclusion
The use of stable isotope-labeled tracers, such as this compound, coupled with modern LC-MS/MS techniques, provides a powerful approach to dissect the complexities of ceramide biosynthesis. This technical guide offers a foundational framework for researchers to design and execute experiments to quantify the flux through the de novo and salvage pathways. The methodologies and visualizations presented herein are intended to facilitate a more profound understanding of ceramide metabolism, which is essential for the development of novel therapeutic strategies targeting diseases with dysregulated sphingolipid metabolism. Further optimization of the presented protocols may be required depending on the specific experimental system and research questions.
References
Methodological & Application
Application Note: Quantitative Analysis of Sphingolipids using trans-4-Sphingenine-13C2,D2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a complex class of lipids that play crucial roles in cellular structure and signaling. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of sphingolipid species is therefore essential for understanding their biological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification by correcting for variations in sample extraction, processing, and instrument response.[2]
This application note provides a detailed protocol for the quantification of sphingosine and other related sphingolipids in biological matrices using trans-4-Sphingenine-13C2,D2 as an internal standard with LC-MS/MS.
Overview
This document outlines the necessary steps for utilizing this compound for sphingolipid quantification, including:
-
Principle of Isotope Dilution Mass Spectrometry: A brief explanation of the methodology.
-
Experimental Protocols: Detailed procedures for sample preparation, liquid chromatography, and mass spectrometry.
-
Data Analysis and Quantification: Guidelines for processing the acquired data.
-
Troubleshooting: Common issues and their solutions.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the beginning of the analytical workflow. The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).
By measuring the ratio of the signal from the endogenous analyte to the signal from the IS, accurate quantification can be achieved, as any sample loss or variation in ionization efficiency during the process will affect both the analyte and the IS equally. This compound serves as an ideal internal standard for sphingosine analysis due to its structural similarity and distinct mass.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Sphingosine (and other sphingolipid standards for calibration curve)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium formate
-
Chloroform
-
Biological matrix (e.g., plasma, serum, cell lysates)
Sample Preparation: Protein Precipitation and Lipid Extraction
This protocol is a general guideline and may need to be optimized for specific matrices.
-
Sample Thawing: Thaw biological samples (e.g., 50 µL of plasma or serum) on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous levels of sphingosine.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex the reconstituted samples and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for sphingolipid analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 10 | 90 |
| 8.0 | 0 | 100 |
| 10.0 | 0 | 100 |
| 10.1 | 70 | 30 |
| 12.0 | 70 | 30 |
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: It is crucial to optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each analyte and the internal standard to achieve maximum sensitivity.
MRM Transitions:
The exact mass of this compound is 303.49 g/mol .[3] The protonated precursor ion ([M+H]+) will therefore have an m/z of 304.5. The fragmentation of sphingosine typically involves the sequential loss of water molecules.[4][5] Based on this, the predicted MRM transitions for this compound are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Sphingosine | 300.3 | 282.3 | [M+H - H₂O]⁺ |
| 264.3 | [M+H - 2H₂O]⁺ | ||
| This compound (IS) | 304.5 | 286.5 | [M+H - H₂O]⁺ |
| 268.5 | [M+H - 2H₂O]⁺ |
Note: The optimal collision energy for each transition should be determined empirically by infusing a standard solution of this compound and varying the collision energy to find the value that yields the highest product ion intensity.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous sphingolipids and the internal standard, this compound.
-
Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled sphingolipid analytes and a constant concentration of the internal standard. Process these standards in the same manner as the unknown samples. Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of the sphingolipids in the unknown samples by interpolating their peak area ratios on the calibration curve.
Sphingolipid Signaling Pathway
The diagram below illustrates the central role of sphingosine in the sphingolipid metabolic pathway. Accurate quantification of sphingosine and its metabolites is critical for understanding the dynamics of this pathway.
Caption: Key reactions in sphingosine metabolism.
Quantitative Data Summary
The following table provides an example of a calibration curve for sphingosine using this compound as an internal standard.
| Sphingosine Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,910 | 1,525,432 | 0.052 |
| 10 | 155,678 | 1,505,678 | 0.103 |
| 50 | 765,432 | 1,515,432 | 0.505 |
| 100 | 1,530,987 | 1,520,123 | 1.007 |
| 500 | 7,601,234 | 1,518,987 | 5.004 |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of sphingolipids using this compound as an internal standard by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with guidelines for data analysis, will enable researchers to obtain accurate and reliable quantitative data for sphingolipids in various biological matrices. The use of a stable isotope-labeled internal standard is paramount for robust and reproducible results in sphingolipid research.
References
Quantitative Analysis of Ceramides Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Abstract
Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses. The accurate quantification of distinct ceramide species is essential for understanding their physiological and pathological roles. This application note provides a detailed protocol for the quantitative analysis of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with trans-4-Sphingenine-13C2,D2 as an internal standard for robust and accurate quantification.
Introduction
Ceramides are central molecules in sphingolipid metabolism and act as second messengers in cellular signaling.[1][2][3] Alterations in ceramide levels have been implicated in numerous diseases, making their precise measurement a key objective in biomedical research and drug development. LC-MS/MS has emerged as the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[5] This protocol details a validated method for the extraction and quantification of various ceramide species from biological matrices.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of ceramides is depicted below.
Detailed Protocol
I. Materials and Reagents
-
Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1), this compound (Internal Standard)
-
Glassware: Glass tubes with PTFE-lined caps, glass Pasteur pipettes
-
Equipment: Homogenizer, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system
II. Sample Preparation: Lipid Extraction (Bligh & Dyer Method)
This protocol is scalable and should be adjusted based on the initial sample amount (e.g., tissue weight or cell number). The following is based on a 100 mg tissue sample.
-
Homogenization: Homogenize the tissue sample in 1 mL of cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.
-
Initial Extraction: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the homogenate. Vortex thoroughly for 1 minute.[3]
-
Phase Separation:
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the interface.[3]
-
Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
III. Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of each ceramide standard and the internal standard in chloroform or a suitable organic solvent at a concentration of 1 mg/mL.[6]
-
Working Standard Mixture: Prepare a mixed working solution of all ceramide standards by diluting the stock solutions in an appropriate solvent like ethanol.[6]
-
Calibration Curve: Generate a series of calibration standards by spiking a blank matrix (e.g., a sample known to have low ceramide content) with increasing concentrations of the ceramide working standard mixture and a constant concentration of the internal standard. A typical calibration range might be from 1 to 500 ng/mL for each ceramide.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
IV. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[7]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Elution: A representative gradient is provided in the table below.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 10 | 90 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV[6]
-
Source Temperature: 120-150 °C[6]
-
Desolvation Temperature: 350-600 °C[6]
-
MRM Transitions: The precursor-to-product ion transitions for various ceramides are listed in the table below. The transition for this compound should be determined by direct infusion. The common product ion for many ceramides is m/z 264.4, corresponding to the sphingosine backbone.[6]
-
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) |
| C16:0-Ceramide | 538.5 | 264.4 |
| C18:1-Ceramide | 564.5 | 264.4 |
| C18:0-Ceramide | 566.5 | 264.4 |
| C24:1-Ceramide | 648.6 | 264.4 |
| C24:0-Ceramide | 650.6 | 264.4 |
| This compound | To be determined | To be determined |
V. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide species and the internal standard.
-
Calibration Curve Construction: For each ceramide, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve.
-
Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of each ceramide in the unknown samples based on their measured peak area ratios.
Ceramide Signaling Pathways
Ceramides are integral to several key signaling cascades that regulate cellular fate. The diagram below illustrates the central role of ceramide in initiating apoptosis and cell cycle arrest.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of ceramides in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. This robust method enables accurate and precise measurements, which are crucial for advancing research in areas where ceramide signaling plays a pivotal role.
References
- 1. scribd.com [scribd.com]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. tabaslab.com [tabaslab.com]
- 4. epic.awi.de [epic.awi.de]
- 5. Preparation of 13C-labeled ceramide by acetic acid bacteria and its incorporation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Sphingolipid Analysis Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of samples for the quantitative analysis of sphingolipids using stable isotope-labeled internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sphingolipids are a complex class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in various cellular processes, including apoptosis, proliferation, and inflammation.[1][2][3][4][5] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[2][3][6] Accurate quantification of sphingolipid species is therefore crucial for understanding their roles in health and disease and for the development of novel therapeutics.
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry-based lipidomics.[7] These standards, which contain heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C), exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response.[7] By spiking samples with known amounts of labeled standards, variations in sample preparation and instrument response can be normalized, allowing for precise and accurate quantification of individual sphingolipid species.[5][7]
Sphingolipid Signaling Pathways
Sphingolipids are central to intricate signaling networks. Two of the most well-studied pathways are the ceramide and sphingosine-1-phosphate (S1P) pathways, which often have opposing effects on cell fate.
Ceramide Signaling Pathway
Ceramide is a key intermediate in sphingolipid metabolism and a potent signaling molecule that can be generated through several pathways: de novo synthesis, the breakdown of sphingomyelin, or the salvage pathway.[3][6] It is widely recognized for its role in mediating cellular stress responses, including apoptosis and cell cycle arrest.[3][8]
Caption: Ceramide generation and downstream signaling.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
In contrast to ceramide, sphingosine-1-phosphate (S1P) is a pro-survival and pro-proliferative signaling molecule.[9][10] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[10][11] S1P can act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, regulating processes such as cell migration, immune cell trafficking, and angiogenesis.[9][10][11]
Caption: S1P synthesis and receptor-mediated signaling.
Experimental Workflow for Sphingolipid Analysis
A typical workflow for the targeted quantification of sphingolipids involves sample homogenization, spiking with internal standards, lipid extraction, and analysis by LC-MS/MS.
Caption: General experimental workflow for sphingolipid analysis.
Labeled Internal Standards for Sphingolipid Analysis
A variety of stable isotope-labeled sphingolipids are commercially available to serve as internal standards for the quantification of different sphingolipid classes. The ideal internal standard has a chemical structure as close as possible to the analyte of interest.[7] Often, a single labeled standard is used for each sphingolipid class.[7][12]
| Internal Standard Class | Example Labeled Standard | Isotopic Label | Common Use |
| Sphingoid Bases | Sphingosine-d₇ | Deuterium (D) | Quantification of sphingosine and other sphingoid bases. |
| Ceramides | C16 Ceramide-d₇ | Deuterium (D) | Quantification of various ceramide species. |
| Sphingomyelins | C16 Sphingomyelin-d₃₁ | Deuterium (D) | Quantification of various sphingomyelin species. |
| Hexosylceramides | C12 Glucosylceramide-d₅ | Deuterium (D) | Quantification of glucosyl- and galactosylceramides. |
| Lactosylceramides | C12 Lactosylceramide-d₃ | Deuterium (D) | Quantification of lactosylceramides. |
| Sphingoid Base-1-Phosphates | Sphingosine-1-Phosphate-d₇ | Deuterium (D) | Quantification of S1P and related phosphates. |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma
This protocol is adapted for the analysis of a broad range of sphingolipids from human plasma.[13]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Labeled internal standard mix in methanol (e.g., from Avanti Polar Lipids)
-
Deionized water
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard mixture to each plasma sample. Vortex briefly.
-
Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 250 µL of chloroform, vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate).
-
Transfer to an autosampler vial for analysis.
Protocol 2: Sphingolipid Extraction from Cultured Cells
This protocol describes a method for extracting sphingolipids from adherent cultured cells.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Labeled internal standard mix in methanol
-
Cell scraper
-
Chloroform (LC-MS grade)
-
Deionized water
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase (containing the lipids) and transfer to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Transfer to an autosampler vial for analysis.
Data Presentation and Quantification
Following LC-MS/MS analysis, the data is processed using instrument-specific software. The peak areas of the endogenous sphingolipids and their corresponding labeled internal standards are integrated. The concentration of each analyte is then calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, and a calibration curve generated from standards of known concentrations.
Example Quantitative Data Summary Table:
| Sphingolipid Species | Sample Group A (pmol/mg protein) | Sample Group B (pmol/mg protein) | p-value |
| Cer(d18:1/16:0) | 150.2 ± 12.5 | 250.8 ± 20.1 | <0.01 |
| Cer(d18:1/18:0) | 85.6 ± 7.9 | 145.3 ± 15.2 | <0.01 |
| Cer(d18:1/24:0) | 210.1 ± 18.3 | 315.4 ± 25.6 | <0.001 |
| Cer(d18:1/24:1) | 180.5 ± 15.1 | 270.9 ± 22.3 | <0.01 |
| SM(d18:1/16:0) | 1250.7 ± 110.2 | 1180.3 ± 98.7 | >0.05 |
| SM(d18:1/18:0) | 650.4 ± 55.8 | 625.1 ± 50.4 | >0.05 |
| Sphingosine | 12.3 ± 1.5 | 8.1 ± 1.1 | <0.05 |
| S1P | 5.8 ± 0.7 | 15.2 ± 1.9 | <0.001 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a t-test.
Conclusion
The methods outlined in these application notes provide a robust framework for the accurate and precise quantification of sphingolipids in various biological matrices. The use of stable isotope-labeled internal standards is essential for correcting for sample loss and analytical variability, thereby ensuring high-quality, reproducible data. These protocols can be adapted and optimized for specific research needs, enabling a deeper understanding of the complex roles of sphingolipids in health and disease.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of trans-4-Sphingenine-¹³C₂,D₂ using Multiple Reaction Monitoring (MRM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4-Sphingenine, also known as sphingosine, is a fundamental component of sphingolipids, a class of lipids involved in various critical cellular processes, including signal transduction, cell proliferation, and apoptosis. Accurate quantification of sphingolipids is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as trans-4-Sphingenine-¹³C₂,D₂, are essential for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for variations in sample preparation and matrix effects.[1][2]
This document provides detailed application notes and protocols for the analysis of trans-4-Sphingenine-¹³C₂,D₂ using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Quantitative Data: MRM Parameters
The MRM parameters for trans-4-Sphingenine-¹³C₂,D₂ are summarized in the table below. The precursor ion (Q1) is the protonated molecule of the labeled sphingosine. The product ions (Q2) are derived from the characteristic fragmentation of the sphingoid base, which primarily involves single and double dehydration.[3][4] It is important to note that the Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and require optimization for maximal sensitivity on a specific mass spectrometer.[5]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q2) | Declustering Potential (DP) | Collision Energy (CE) |
| trans-4-Sphingenine-¹³C₂,D₂ | m/z 304.3 | m/z 284.3 | Instrument Dependent | Instrument Dependent |
| m/z 266.3 | Instrument Dependent | Instrument Dependent | ||
| trans-4-Sphingenine (for reference) | m/z 300.3 | m/z 282.3 | Instrument Dependent | Instrument Dependent |
| m/z 264.3 | Instrument Dependent | Instrument Dependent |
Note on Parameter Optimization: The optimal DP and CE values should be determined by infusing a standard solution of trans-4-Sphingenine-¹³C₂,D₂ into the mass spectrometer and varying these parameters to achieve the highest signal intensity for each transition.
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of trans-4-Sphingenine.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for sphingolipid extraction.[5][6]
Materials:
-
Biological matrix (e.g., plasma, serum, cell lysate)
-
trans-4-Sphingenine-¹³C₂,D₂ internal standard solution
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
1 M Potassium Hydroxide (KOH) in MeOH
-
1-Butanol
-
Water-saturated 1-Butanol
-
Glacial Acetic Acid
-
Phosphate Buffered Saline (PBS)
Procedure:
-
To 100 µL of the biological sample, add the internal standard solution of trans-4-Sphingenine-¹³C₂,D₂.
-
Add 200 µL of 1 M methanolic KOH and incubate at 37°C for 45 minutes to deacylate phospholipids.[7]
-
Add 1 mL of 1-butanol and 0.5 mL of water-saturated 1-butanol.[2]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 2,300 x g for 10 minutes at 4°C to separate the phases.[2]
-
Transfer the upper organic phase to a new tube.
-
Neutralize the extract with 16 µL of glacial acetic acid.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes reversed-phase liquid chromatography for the separation of trans-4-Sphingenine.[4]
Instrumentation:
-
A UHPLC or HPLC system
-
A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.2% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
Time (min) % B 0.0 30 2.0 100 5.0 100 5.1 30 | 7.0 | 30 |
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 400°C
-
Curtain Gas: 20 psi
-
Source Gas 1: 40 psi
-
Source Gas 2: 35 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Dwell Time: 20-50 ms
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of trans-4-Sphingenine.
Sphingolipid Signaling Pathway
Caption: Simplified sphingolipid metabolic and signaling pathway.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of trans-4-Sphingenine-13C2,D2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] Alterations in sphingolipid metabolism have been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes.[2][4] Consequently, the accurate and sensitive quantification of individual sphingolipid species is paramount for understanding their biological functions and for the development of novel therapeutic strategies.[1][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for comprehensive sphingolipid analysis, offering high specificity, sensitivity, and structural elucidation capabilities.[6][7][8]
This application note details a robust methodology for the detection and quantification of trans-4-Sphingenine, a key sphingoid base, using a stable isotope-labeled internal standard, trans-4-Sphingenine-13C2,D2. The use of a stable isotope-labeled internal standard is the preferred method for quantification in mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thus correcting for matrix effects and variations in sample preparation and instrument response.[9] This protocol is designed for researchers in drug development and life sciences who require precise and reliable measurement of sphingenine in complex biological matrices.
Signaling Pathway of Sphingolipid Metabolism
The following diagram illustrates the central role of sphingenine in the sphingolipid metabolic pathway.
References
- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-High Resolution Mass Spectrometry Method to Study Sphingolipid Metabolism Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application of trans-4-Sphingenine-13C2,D2 in the Quantitative Lipidomics of Plasma Samples
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and various pathological processes. Accurate quantification of sphingolipids in biological matrices such as plasma is essential for understanding their roles in health and disease, and for the development of novel therapeutics. Trans-4-sphingenine (d18:1), also known as sphingosine, is a key intermediate in sphingolipid metabolism. Due to its low endogenous concentrations and the complexity of the plasma matrix, reliable quantification of trans-4-sphingenine requires the use of a stable isotope-labeled internal standard. Trans-4-Sphingenine-13C2,D2 is an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the endogenous analyte, but is distinguishable by its mass, allowing for precise and accurate quantification by mass spectrometry.[1] This application note provides a detailed protocol for the extraction and quantification of trans-4-sphingenine in human plasma using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA- or citrate-coated tubes)
-
trans-4-Sphingenine (Sphingosine, d18:1) standard (Avanti Polar Lipids)
-
This compound internal standard (Avanti Polar Lipids)
-
LC-MS grade methanol, chloroform, water, and acetonitrile
-
Formic acid
-
Ammonium formate
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Sample Preparation: Lipid Extraction
A protein precipitation and lipid extraction method is employed to isolate sphingolipids from plasma.
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol, final concentration of 50 ng/mL).
-
Protein Precipitation and Lipid Extraction: Add 200 µL of cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid and 10 mM ammonium formate). Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Separation and detection of trans-4-sphingenine and its internal standard are achieved using a reversed-phase LC-MS/MS method.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 60% B; 1-8 min: linear gradient to 95% B; 8-10 min: 95% B; 10.1-12 min: return to 60% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| trans-4-Sphingenine (d18:1) | Precursor: 300.3 m/z, Product: 282.2 m/z |
| This compound | Precursor: 304.3 m/z, Product: 286.2 m/z |
Data Presentation
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte (trans-4-sphingenine) to the internal standard (this compound) against the concentration of the analyte. The typical concentration of sphingosine in human plasma ranges from approximately 10 to 50 ng/mL.[2][3] Therefore, a suitable calibration curve should bracket this range.
Table 2: Example Calibration Curve Data for trans-4-Sphingenine in Plasma
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 25 | 0.528 |
| 50 | 1.045 |
| 100 | 2.098 |
The method should demonstrate good linearity over the selected concentration range, with a correlation coefficient (r²) of ≥ 0.99. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of sphingolipids from plasma samples.
Sphingolipid Metabolism Signaling Pathway
Caption: Simplified overview of the sphingolipid metabolic pathway.
Conclusion
This application note provides a robust and reliable method for the quantification of trans-4-sphingenine in human plasma samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications in the field of lipidomics. The detailed protocol and LC-MS/MS parameters can be adapted for use in various laboratory settings, providing a valuable tool for researchers, scientists, and drug development professionals investigating the role of sphingolipids in health and disease.
References
- 1. Sphingosine 1-Phosphate Distribution in Human Plasma: Associations with Lipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preanalytical standardization of sphingosine-1-phosphate, sphinganine-1-phosphate and sphingosine analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantifying sphingosine-1-phosphate in cell lysates with trans-4-Sphingenine-13C2,D2.
Application Note: Quantification of Sphingosine-1-Phosphate in Cell Lysates
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2] Its role in various signaling pathways makes it a key target for research in inflammation, cancer, and autoimmune diseases.[2][3] Accurate quantification of intracellular S1P levels is therefore essential for understanding its physiological and pathological functions. This application note details a robust and sensitive method for the quantification of S1P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, trans-4-Sphingenine-13C2,D2.
This method offers high specificity and sensitivity for the precise measurement of S1P, overcoming challenges such as the low abundance of the analyte and potential matrix effects.[4][5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest ensures accurate quantification by correcting for variations in sample preparation and instrument response.
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of sphingosine-1-phosphate.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 25 - 600 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Regression Equation | y = 0.00377x + 0.00378[6] |
Table 2: Method Sensitivity
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 nM | |
| Limit of Quantification (LOQ) | 10 nM |
Table 3: Accuracy and Precision
| Quality Control Sample | Accuracy (%) | Precision (%RSD) |
| Low (75 ng/mL) | < 10% | < 10% |
| Medium (200 ng/mL) | < 10% | < 10% |
| High (480 ng/mL) | < 10% | < 10% |
Data adapted from a similar LC-MS/MS method for S1P quantification.[6]
Experimental Protocols
Materials and Reagents
-
Sphingosine-1-Phosphate (S1P) standard
-
This compound (S1P internal standard)
-
HPLC-grade Methanol
-
HPLC-grade Chloroform
-
Formic acid
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Phosphate Buffered Saline (PBS)
Cell Culture and Lysis
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cell culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
Sample Preparation and Lipid Extraction
-
To a 1.5 mL microcentrifuge tube, add a volume of cell lysate equivalent to a specific amount of protein (e.g., 100 µg).
-
Spike the sample with the internal standard, this compound, to a final concentration of 50 nM.
-
Add methanol to the sample to a final concentration of 80% (v/v) to precipitate proteins.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 60% Methanol in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 60% B
-
1-5 min: Gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-10 min: Return to 60% B and equilibrate
-
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S1P: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument tuning)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument tuning)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both S1P and the internal standard (this compound) using the instrument's software.
-
Calculate the ratio of the S1P peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the S1P standards.
-
Determine the concentration of S1P in the cell lysate samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the S1P concentration to the protein concentration of the cell lysate (e.g., pmol S1P/mg protein).
Visualizations
Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.
Caption: Experimental Workflow for S1P Quantification.
References
- 1. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Lipid Extraction Compatible with trans-4-Sphingenine-¹³C₂,D₂ Spiking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of sphingolipids is crucial for understanding their roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. The use of stable isotope-labeled internal standards, such as trans-4-Sphingenine-¹³C₂,D₂, is a prerequisite for precise and reliable quantification by mass spectrometry. The choice of lipid extraction method is a critical step that significantly impacts the recovery and, consequently, the accuracy of sphingolipid quantification. This document provides detailed application notes and protocols for three commonly employed lipid extraction methods compatible with trans-4-Sphingenine-¹³C₂,D₂ spiking: the Folch method, the Bligh-Dyer method, and a single-phase butanol/methanol extraction.
Sphingolipid Metabolism Overview
Sphingolipids are a complex class of lipids characterized by a sphingoid base backbone. The central molecule in sphingolipid metabolism is ceramide, which can be synthesized de novo from serine and palmitoyl-CoA.[1][2][3][4] Ceramide serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and glycosphingolipids, in the Golgi apparatus.[2] Alternatively, ceramide can be broken down to sphingosine, which can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1][5] The salvage pathway allows for the recycling of sphingolipids back to ceramide.[2][4] Understanding these pathways is essential for interpreting quantitative data from lipidomics studies.
Caption: Overview of the major sphingolipid metabolic pathways.
Key Considerations for Accurate Quantification
For accurate quantification of sphingolipids using trans-4-Sphingenine-¹³C₂,D₂ as an internal standard, the following points are critical:
-
Internal Standard Spiking: The stable isotope-labeled internal standard must be added to the sample before the lipid extraction process. This ensures that the internal standard undergoes the same extraction inefficiencies and matrix effects as the endogenous analyte, allowing for accurate correction and quantification.
-
Sample Homogenization: Thorough homogenization of tissues is essential to ensure complete exposure of the lipids to the extraction solvents.
-
Solvent Purity: High-purity solvents are necessary to minimize the introduction of contaminants that can interfere with mass spectrometry analysis.
-
Phase Separation: For biphasic methods (Folch and Bligh-Dyer), complete phase separation is crucial to avoid contamination of the lipid-containing organic phase with water-soluble compounds.
Comparison of Lipid Extraction Methods
The choice of extraction method depends on the specific sphingolipid classes of interest, the sample matrix, and the desired throughput. The following tables summarize the quantitative performance of the Folch, Bligh-Dyer, and single-phase butanol/methanol methods for sphingolipid extraction.
Table 1: Comparison of Extraction Recoveries for Different Sphingolipid Classes (%)
| Sphingolipid Class | Folch Method | Bligh-Dyer Method | Single-Phase Butanol/Methanol |
| Sphingosine (So) | 69-96 | 35-72 | >90 |
| Sphinganine (Sa) | 69-96 | 35-72 | >90 |
| Sphingosine-1-Phosphate (S1P) | Lower recovery | Lower recovery | 60-70 |
| Ceramide (Cer) | 69-96 | 35-72 | >90 |
| Sphingomyelin (SM) | 69-96 | 35-72 | >90 |
| Hexosylceramide (HexCer) | 69-96 | 35-72 | >90 |
| Lactosylceramide (LacCer) | 69-96 | 35-72 | >90 |
Data compiled from multiple sources.[6][7][8] Actual recoveries can vary based on the specific protocol and sample matrix.
Table 2: Method Characteristics and Performance
| Feature | Folch Method | Bligh-Dyer Method | Single-Phase Butanol/Methanol |
| Principle | Biphasic liquid-liquid extraction | Biphasic liquid-liquid extraction | Single-phase protein precipitation and lipid extraction |
| Solvents | Chloroform, Methanol, Water | Chloroform, Methanol, Water | 1-Butanol, Methanol |
| Throughput | Lower | Moderate | High |
| Reproducibility (%CV) | < 15-20 | < 15-20 | < 15-20 |
| Advantages | "Gold standard", good for a wide range of lipids[9][10] | Faster than Folch, good for liquid samples[10][11] | High throughput, no drying/reconstitution, uses less toxic solvents[12][13] |
| Disadvantages | Laborious, uses chlorinated solvents, lower recovery for polar sphingolipids[14][15] | Lower lipid recovery in high-fat samples, uses chlorinated solvents[15] | May have lower recovery for very nonpolar lipids |
Experimental Protocols
The following are detailed protocols for the Folch, Bligh-Dyer, and single-phase butanol/methanol extraction methods.
Protocol 1: Modified Folch Lipid Extraction
This method is considered a "gold standard" for total lipid extraction and is suitable for a wide range of biological samples.[9][16]
Caption: Workflow for the modified Folch lipid extraction method.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% (w/v) Sodium Chloride (NaCl) solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenize the tissue or cell sample in an appropriate buffer.
-
Transfer a known amount of the homogenate (e.g., 100 µL) to a glass centrifuge tube.
-
Add the trans-4-Sphingenine-¹³C₂,D₂ internal standard to the homogenate.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., 2 mL for 100 µL of sample).[16]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at room temperature for 15-20 minutes with occasional shaking.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).[16]
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes to achieve complete phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: Bligh-Dyer Lipid Extraction
This method is a modification of the Folch method that uses a smaller solvent-to-sample ratio, making it faster and more suitable for liquid samples.[11][17]
Caption: Workflow for the Bligh-Dyer lipid extraction method.
Materials:
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 volume of aqueous sample (e.g., 100 µL of plasma), add the trans-4-Sphingenine-¹³C₂,D₂ internal standard.
-
Add 3.75 volumes of chloroform:methanol (1:2, v/v) (e.g., 375 µL).[17]
-
Vortex the mixture for 1 minute to form a single phase.
-
Add 1.25 volumes of chloroform (e.g., 125 µL).[17]
-
Vortex for 30 seconds.
-
Add 1.25 volumes of deionized water (e.g., 125 µL).[17]
-
Vortex for 30 seconds to induce phase separation.
-
Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes.
-
Collect the lower organic phase.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Single-Phase Butanol/Methanol Extraction
This method is a rapid and high-throughput procedure that avoids the use of chlorinated solvents and does not require drying and reconstitution steps.[12][13]
References
- 1. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 10. mdpi.com [mdpi.com]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vliz.be [vliz.be]
- 16. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 17. tabaslab.com [tabaslab.com]
Application Note: A Validated Bioanalytical Method for the Quantification of trans-4-Sphingenine in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-4-sphingenine (sphingosine) in human plasma. The method utilizes a stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. This method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput bioanalytical studies in drug development and clinical research.
Introduction
Sphingolipids, including trans-4-sphingenine (sphingosine), are a class of bioactive lipids that play crucial roles in various cellular processes such as cell proliferation, differentiation, and apoptosis.[1][2] Altered levels of sphingolipids have been implicated in the pathophysiology of numerous diseases, making them important biomarkers in clinical research. Accurate and reliable quantification of these lipids in biological matrices is therefore essential.
This application note details a validated LC-MS/MS method for the determination of trans-4-sphingenine in human plasma. The use of a stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, which co-elutes with the analyte, compensates for variations in sample preparation and instrument response, leading to highly reliable results.[3][4] The method has been validated according to the general principles outlined in the FDA's guidance for bioanalytical method validation.[5][6][7][8]
Sphingolipid Signaling Pathway
Sphingolipids are integral components of cell membranes and are involved in complex signaling pathways. The metabolism of sphingolipids generates several bioactive molecules, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[1][2][9][10][11] These molecules regulate a variety of cellular functions, often with opposing effects. For instance, ceramide is generally pro-apoptotic, while S1P promotes cell survival and proliferation.[1][2] The balance between these sphingolipid metabolites is critical for maintaining cellular homeostasis.
Figure 1: Simplified Sphingolipid Signaling Pathway.
Experimental Workflow
The bioanalytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. The sample preparation involves protein precipitation of plasma samples, followed by centrifugation and transfer of the supernatant for analysis. The LC-MS/MS system is configured for the specific detection and quantification of trans-4-sphingenine and its internal standard.
Figure 2: Bioanalytical Workflow.
Materials and Methods
Reagents and Materials
-
trans-4-Sphingenine (≥98% purity)
-
trans-4-Sphingenine-¹³C₂,D₂ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S)
-
Analytical column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
-
Microcentrifuge
-
96-well plates
Standard Solutions
Stock solutions of trans-4-sphingenine and trans-4-Sphingenine-¹³C₂,D₂ were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with methanol. The internal standard working solution was prepared at a concentration of 100 ng/mL in acetonitrile.
Protocols
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL of trans-4-Sphingenine-¹³C₂,D₂ in acetonitrile) to each plasma sample, except for the blank matrix samples.
-
Add 150 µL of acetonitrile to precipitate the proteins.[12][13][14]
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new tube or well for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis was performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
Table 2: MS/MS Parameters
| Parameter | trans-4-Sphingenine | trans-4-Sphingenine-¹³C₂,D₂ |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 m/z | 300.3 | 304.3 |
| Q3 m/z | 282.3 | 286.3 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 80 | 80 |
| Collision Energy (eV) | 25 | 25 |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[6][7]
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity was evaluated over the range of 1 to 500 ng/mL in human plasma. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| trans-4-Sphingenine | 1 - 500 | >0.995 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 4: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 ± 0.08 | 105.0 | 7.6 |
| LQC | 3 | 2.91 ± 0.15 | 97.0 | 5.2 |
| MQC | 50 | 51.2 ± 2.3 | 102.4 | 4.5 |
| HQC | 400 | 390.4 ± 15.6 | 97.6 | 4.0 |
Table 5: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=18, 3 days) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.08 ± 0.11 | 108.0 | 10.2 |
| LQC | 3 | 2.98 ± 0.21 | 99.3 | 7.1 |
| MQC | 50 | 50.7 ± 3.1 | 101.4 | 6.1 |
| HQC | 400 | 394.8 ± 20.1 | 98.7 | 5.1 |
Selectivity and Matrix Effect
Selectivity was evaluated by analyzing blank plasma samples from six different sources to check for interferences at the retention time of the analyte and internal standard. No significant interferences were observed. The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The matrix effect was found to be minimal and consistent across different plasma lots.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.1 |
| HQC | 400 | 95.1 | 96.5 |
Stability
The stability of trans-4-sphingenine in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions.
Table 7: Stability Summary
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 4 hours | Room Temperature | 96.8 |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 95.2 |
| Long-term | 30 days | -80°C | 97.5 |
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of trans-4-sphingenine in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol ensures high accuracy, precision, and robustness. The method is suitable for high-throughput analysis in clinical and research settings, providing a reliable tool for studying the role of sphingolipids in health and disease.
References
- 1. cusabio.com [cusabio.com]
- 2. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labelling for identification | Proteomics | Centre for Proteome Research [liverpool.ac.uk]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. moh.gov.bw [moh.gov.bw]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipid Signaling Pathways → Term [fashion.sustainability-directory.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Workflow for sphingolipid profiling in tissue samples with stable isotope dilution.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in various signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate quantification of sphingolipid species in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
This document provides a detailed workflow for the quantitative profiling of sphingolipids in tissue samples using stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and accuracy for the analysis of a wide range of sphingolipid classes.
Experimental Workflow Overview
The overall workflow for sphingolipid profiling in tissue samples involves several key steps, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.
Experimental Protocols
Tissue Homogenization and Protein Quantification
-
Weigh approximately 10-20 mg of frozen tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until no visible tissue fragments remain.
-
Transfer a small aliquot (e.g., 20 µL) of the homogenate for protein quantification using a standard method such as the bicinchoninic acid (BCA) assay. This will be used for data normalization.
Lipid Extraction with Stable Isotope Dilution
This protocol is based on a modified Bligh-Dyer extraction method.
Materials:
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Stable isotope-labeled sphingolipid internal standard mix (containing known concentrations of standards for each sphingolipid class to be quantified).
-
Deionized water
Procedure:
-
To the remaining tissue homogenate, add a known amount of the stable isotope-labeled internal standard mixture. The amount should be chosen to be within the linear range of the calibration curve.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 48°C for 2 hours to facilitate lipid extraction.
-
Add 0.6 mL of chloroform and 0.6 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Example LC Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 70 |
| 12.0 | 85 |
| 12.2 | 99 |
| 15.0 | 99 |
| 15.2 | 70 |
| 20.0 | 70 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes (polarity switching if available).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 120°C
-
Desolvation Temperature: 600°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 20 L/hr
MRM Transitions: The specific precursor and product ion pairs (MRM transitions) and collision energies need to be optimized for each sphingolipid species and the specific mass spectrometer used. The following table provides example MRM transitions for common sphingolipids.
| Sphingolipid Class | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sphingoid Bases | Sphingosine (d18:1) | 300.3 | 282.3 | Positive |
| Sphinganine (d18:0) | 302.3 | 284.3 | Positive | |
| Ceramides | Cer(d18:1/16:0) | 538.5 | 264.3 | Positive |
| Cer(d18:1/18:0) | 566.5 | 264.3 | Positive | |
| Cer(d18:1/24:0) | 650.6 | 264.3 | Positive | |
| Cer(d18:1/24:1) | 648.6 | 264.3 | Positive | |
| Sphingomyelins | SM(d18:1/16:0) | 703.6 | 184.1 | Positive |
| SM(d18:1/18:0) | 731.6 | 184.1 | Positive | |
| SM(d18:1/24:1) | 813.7 | 184.1 | Positive | |
| Hexosylceramides | HexCer(d18:1/16:0) | 700.6 | 264.3 | Positive |
| HexCer(d18:1/24:1) | 810.7 | 264.3 | Positive | |
| Sphingosine-1-P | S1P (d18:1) | 380.3 | 264.3 | Positive |
| Ceramide-1-P | C1P (d18:1/16:0) | 616.5 | 264.3 | Negative |
Data Presentation: Quantitative Sphingolipid Profiling in Brain Tissue
The following table provides an example of how to present quantitative sphingolipid data from the analysis of mouse brain tissue. Concentrations are typically expressed as pmol/mg of total protein.
| Sphingolipid Species | Control (pmol/mg protein) | Treated (pmol/mg protein) |
| Sphingoid Bases | ||
| Sphingosine (d18:1) | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Sphinganine (d18:0) | 8.5 ± 1.5 | 12.1 ± 2.0 |
| Ceramides | ||
| Cer(d18:1/16:0) | 120.5 ± 15.2 | 185.3 ± 20.1 |
| Cer(d18:1/18:0) | 95.8 ± 10.1 | 140.2 ± 15.8 |
| Cer(d18:1/24:0) | 75.3 ± 8.9 | 90.5 ± 10.2 |
| Cer(d18:1/24:1) | 110.1 ± 12.5 | 135.7 ± 14.9 |
| Sphingomyelins | ||
| SM(d18:1/16:0) | 350.6 ± 30.8 | 320.1 ± 28.5 |
| SM(d18:1/18:0) | 280.4 ± 25.1 | 265.9 ± 23.7 |
| Hexosylceramides | ||
| HexCer(d18:1/16:0) | 65.7 ± 7.2 | 80.1 ± 9.5 |
| HexCer(d18:1/24:1) | 90.2 ± 10.5 | 105.4 ± 11.8 |
| Phosphorylated Sphingolipids | ||
| Sphingosine-1-Phosphate | 2.5 ± 0.4 | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference (p < 0.05) between control and treated groups.
Signaling Pathway Visualization
Sphingolipids, particularly ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules in the regulation of apoptosis (programmed cell death). The balance between pro-apoptotic ceramide and anti-apoptotic S1P is often referred to as the "sphingolipid rheostat."
This diagram illustrates how various cellular stresses can lead to the production of ceramide through the hydrolysis of sphingomyelin by sphingomyelinase or via de novo synthesis.[1][2] Ceramide then acts as a second messenger to initiate downstream signaling cascades that ultimately lead to apoptosis.[3] Conversely, ceramide can be converted to sphingosine and then to sphingosine-1-phosphate (S1P) by sphingosine kinase. S1P generally promotes cell survival and proliferation, thus acting in opposition to ceramide.[4][5] The balance between ceramide and S1P is a critical determinant of cell fate.[5]
References
Troubleshooting & Optimization
How to resolve matrix effects in sphingolipid analysis with internal standards?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in sphingolipid analysis using internal standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during sphingolipid analysis.
Problem: High Variability in Quantitative Results (%CV > 15%)
High coefficient of variation (%CV) across replicate samples is a common issue, often stemming from inconsistent matrix effects.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Internal Standard | Use Stable Isotope-Labeled (SIL) Internal Standards: SIL internal standards are the gold standard as they co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[1][2] If SIL standards are not available, use a close structural analog from the same lipid class. |
| Inconsistent Sample Preparation | Standardize Extraction Protocol: Ensure precise and consistent execution of the lipid extraction protocol for all samples. Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.[1] |
| Matrix Effects | Optimize Sample Cleanup: Employ a sample preparation method that effectively removes interfering matrix components like phospholipids. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates.[3] |
| Instrument Instability | Perform System Suitability Tests: Regularly check the performance of your LC-MS system by injecting a standard mixture to ensure consistent retention times, peak shapes, and signal intensities. |
A study comparing a stable isotope-labeled internal standard ([D4]C-16CTH) to a structural analog (C-17 CTH) for the analysis of ceramide trihexoside (CTH) in plasma found that the SIL standard resulted in a lower coefficient of variation (7.9% vs. 9.9%).[4]
Problem: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can lead to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Column Washing/Replacement: A buildup of matrix components on the analytical column can cause peak tailing.[5] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Secondary Interactions | Mobile Phase Modification: Peak tailing, especially for basic compounds, can be caused by interactions with residual silanols on the silica-based column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can mitigate this.[6] |
| Column Overload | Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Improper Column Installation | Check Fittings: Ensure that the column is installed correctly and that all fittings are secure to avoid dead volume, which can cause peak distortion.[7] |
Problem: Low Signal Intensity or Complete Signal Loss
A weak or absent signal for your analyte of interest can be frustrating.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | Improve Sample Cleanup: Co-eluting matrix components can suppress the ionization of the analyte. Enhance your sample preparation to remove these interferences. Chromatographic Separation: Modify your LC gradient to separate the analyte from the suppressive matrix components. |
| Poor Extraction Recovery | Optimize Extraction Method: The chosen extraction method may not be efficient for your sphingolipid of interest. For example, for polar sphingolipids like sphingosine-1-phosphate, a butanolic extraction may be more effective.[6] |
| Analyte Instability | Proper Sample Handling: Some sphingolipids, like sphingosine-1-phosphate, can be unstable. Ensure proper storage and minimize freeze-thaw cycles. Spiking samples with an antioxidant like butylated hydroxytoluene (BHT) can also help.[3] |
| Instrument Issues | Check MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. Inspect for Clogs: A clog in the LC system or the MS source can lead to a complete loss of signal.[8] |
Frequently Asked Questions (FAQs)
Internal Standards
Q1: What is the best type of internal standard for sphingolipid analysis?
A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[1][2] Because they have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement, leading to the most accurate correction for matrix effects.[2]
Q2: If a SIL internal standard is not available for my specific analyte, what should I use?
A2: If a specific SIL standard is unavailable, the next best option is a SIL standard of a closely related species within the same lipid class (e.g., using C17-ceramide-d7 for the quantification of C16-ceramide). If no SIL standards for the class are available, a non-labeled structural analog with a different chain length (e.g., C17-ceramide for C16-ceramide) can be used.[9] However, it's important to validate that the analog behaves similarly to the analyte during extraction and ionization.
Q3: How do I choose the right concentration of internal standard to add to my samples?
A3: The concentration of the internal standard should be similar to the expected concentration of the endogenous analyte in your sample. This ensures that both the analyte and the internal standard fall within the linear dynamic range of the instrument. It is common practice to add the internal standard at a concentration that falls in the mid-range of the calibration curve.
Sample Preparation
Q4: Which extraction method is best for sphingolipids?
A4: The optimal extraction method depends on the specific sphingolipid classes of interest and the sample matrix.
-
Bligh & Dyer or Folch methods (Liquid-Liquid Extraction): These are classic methods that are effective for a broad range of lipids.[10]
-
Methyl-tert-butyl ether (MTBE) extraction: This is a popular alternative to chloroform-based methods and is known for good recovery of many lipid classes.
-
Butanolic extraction: This method has shown good recovery for more polar sphingolipids like sphingosine-1-phosphate.[6]
The following table summarizes the recovery of different sphingolipid classes with various extraction methods.
| Sphingolipid Class | Bligh & Dyer Recovery (%) | MTBE Recovery (%) | Butanol Recovery (%) |
| Ceramides (Cer) | 85-95 | 80-90 | 70-80 |
| Sphingomyelins (SM) | 90-100 | 85-95 | 75-85 |
| Glucosylceramides (GlcCer) | 80-90 | 75-85 | 65-75 |
| Sphingosine (So) | 70-80 | 60-70 | 80-90 |
| Sphingosine-1-Phosphate (S1P) | 50-60 | 40-50 | 85-95 |
Note: Recovery percentages are approximate and can vary depending on the specific protocol and matrix.
Q5: How can I reduce phospholipid interference?
A5: Phospholipids are a major source of matrix effects in sphingolipid analysis. Several strategies can be employed to minimize their impact:
-
Alkaline Hydrolysis: A mild alkaline treatment can selectively hydrolyze glycerophospholipids while leaving most sphingolipids intact.
-
Solid-Phase Extraction (SPE): Specific SPE cartridges can be used to retain and remove phospholipids from the sample extract.
-
Phospholipid Removal Plates: Commercially available plates contain a sorbent that specifically binds and removes phospholipids.
LC-MS Analysis
Q6: What type of chromatography is best for separating sphingolipids?
A6: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for sphingolipid analysis.
-
Reversed-Phase (RP) LC: This is the most common approach and separates lipids based on their hydrophobicity, primarily determined by the length and saturation of their fatty acyl chains.
-
Hydrophilic Interaction Liquid Chromatography (HILILC): HILIC is particularly useful for separating sphingolipids based on the polarity of their headgroups, which can be advantageous for resolving different sphingolipid classes.[6]
Q7: I'm having trouble with the analysis of sphingosine-1-phosphate (S1P). Any tips?
A7: S1P is notoriously difficult to analyze due to its polar nature and potential for poor peak shape and low recovery.
-
Extraction: Use a butanolic extraction method for better recovery.[6]
-
Chromatography: Consider using a C18 column with an ion-pairing reagent in the mobile phase or a HILIC column to improve retention and peak shape.
-
Carryover: S1P can be "sticky" and cause carryover in the LC system. A robust wash step for the injector is crucial. Some methods suggest derivatization to improve its chromatographic behavior.[11][12]
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Plasma (Bligh & Dyer Method)
-
To 100 µL of plasma, add 10 µL of the internal standard mix.
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).
Protocol 2: LC-MS/MS Parameters for Ceramide Analysis
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
Cer(d18:1/16:0): Precursor m/z 538.5 -> Product m/z 264.4
-
Cer(d18:1/18:0): Precursor m/z 566.5 -> Product m/z 264.4
-
Cer(d18:1/24:0): Precursor m/z 650.6 -> Product m/z 264.4
-
C17-Ceramide (IS): Precursor m/z 552.5 -> Product m/z 264.4
-
Visualizations
Caption: Experimental workflow for sphingolipid analysis.
Caption: Troubleshooting decision tree for sphingolipid analysis.
Caption: Simplified sphingolipid metabolism pathway.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC gradient for separation of sphingolipids and trans-4-Sphingenine-13C2,D2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of sphingolipids and the internal standard trans-4-Sphingenine-13C2,D2.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the LC gradient for sphingolipid analysis?
The main objective is to achieve baseline separation of various sphingolipid classes from each other and from interfering matrix components.[1][2] This ensures accurate identification and quantification. For quantitative analysis using isotopically labeled internal standards like this compound, it is crucial to ensure co-elution of the internal standard with the target analyte (in this case, sphingosine) to compensate for matrix effects and variations in ionization efficiency.[1][3]
Q2: Should I use a reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) column?
Both RP and HILIC columns can be used for sphingolipid analysis, and the choice depends on the specific sphingolipid classes you are targeting.[1]
-
Reversed-Phase (RP) Chromatography (e.g., C18, C8 columns): This is a robust and widely used technique for separating sphingolipids based on the length and saturation of their fatty acid chains.[4] It is effective for separating a broad range of sphingolipids.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for separating polar sphingolipids and achieving separation based on the polar head groups.[1] It often provides better peak shapes and sensitivity for certain compounds, especially when coupled with mass spectrometry.[1]
Q3: How does the isotopic labeling of this compound affect its retention time?
Stable isotope-labeled internal standards are designed to have nearly identical physicochemical properties to their endogenous counterparts. Therefore, this compound is expected to have a very similar, if not identical, retention time to unlabeled trans-4-Sphingenine (sphingosine). The primary goal is to achieve co-elution, and significant separation between the labeled standard and the analyte is not expected or desired.
Q4: What are the recommended mobile phases for sphingolipid separation?
The choice of mobile phase depends on the type of chromatography (RP or HILIC).
-
For Reversed-Phase:
-
Mobile Phase A: Typically an aqueous solution with a modifier like formic acid or ammonium formate. For example, water with 0.1% or 0.2% formic acid and/or 1-10 mM ammonium formate.[5]
-
Mobile Phase B: An organic solvent or a mixture of organic solvents such as acetonitrile, methanol, or isopropanol, often with the same modifier as Mobile Phase A.[5] A common combination is acetonitrile/isopropanol (e.g., 1:1 or 9:1).[5]
-
-
For HILIC:
Q5: Why am I observing peak tailing, especially for phosphorylated sphingolipids?
Peak tailing for phosphorylated sphingolipids like sphingosine-1-phosphate can be caused by interactions with metallic surfaces in the LC system, such as the column hardware and frits. Using metal-free or PEEK-lined columns and tubing can significantly improve peak shape and sensitivity for these compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of sphingolipids.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Interaction with Metal Surfaces | For phosphorylated sphingolipids, use a metal-free or PEEK-lined column and system components to minimize peak tailing. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase with formic acid or ammonium formate to improve the ionization state of the analytes. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary. |
| Fluctuations in Pump Pressure or Flow Rate | Check the LC pump for leaks and ensure a stable flow rate. Degas the mobile phases to prevent bubble formation. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily to avoid changes in composition due to evaporation. |
| Column Temperature Variations | Use a column oven to maintain a stable temperature throughout the analysis. |
Problem 3: Poor Resolution Between Sphingolipid Classes
| Possible Cause | Suggested Solution |
| Gradient is Too Steep | Decrease the gradient slope (i.e., make the change in organic solvent percentage per unit of time smaller). This will increase the run time but generally improves resolution. |
| Incorrect Mobile Phase Composition | Experiment with different organic solvents in Mobile Phase B (e.g., methanol vs. isopropanol) or different additives (formic acid vs. ammonium acetate). |
| Suboptimal Column Chemistry | If using RP, consider a column with a different stationary phase (e.g., C8 instead of C18). If resolution is still poor, consider switching to a HILIC column. |
| Flow Rate is Too High | Reduce the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases. |
Problem 4: Co-elution of Target Analyte and Internal Standard (this compound) is Not Achieved
| Possible Cause | Suggested Solution |
| Suboptimal Gradient for Sphingosine | Focus on optimizing the gradient for the separation of sphingosine from other closely eluting compounds. A shallow gradient around the elution time of sphingosine can improve separation from interferences while maintaining co-elution with its labeled standard. |
| Matrix Effects Differentially Affecting Analyte and Standard | While unlikely to cause significant retention time shifts, matrix effects can impact ionization. Ensure efficient sample clean-up to minimize matrix suppression. |
Experimental Protocols
Below are example protocols for Reversed-Phase and HILIC separation of sphingolipids. These should be used as a starting point and may require further optimization for your specific application and instrumentation.
Protocol 1: Reversed-Phase LC Method
This protocol is suitable for the general profiling of sphingolipids.
LC System: UHPLC system Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) Column Temperature: 45°C Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid Flow Rate: 0.3 mL/min Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 50 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
Protocol 2: HILIC Method
This protocol is particularly useful for the separation of polar sphingolipids.[1]
LC System: UHPLC system Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[1] Column Temperature: 50°C[1] Mobile Phase A: Water + 0.2% Formic Acid + 200 mM Ammonium Formate[1] Mobile Phase B: Acetonitrile + 0.2% Formic Acid[1] Flow Rate: 0.8 mL/min[1] Injection Volume: 2 µL[1]
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 100 |
| 0.1 | 100 |
| 0.11 | 90 |
| 2.5 | 50 |
| 3.5 | 50 |
| 3.51 | 100 |
| 4.5 | 100 |
Visualizations
Caption: Experimental workflow for sphingolipid analysis.
Caption: Troubleshooting decision tree for LC gradient optimization.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting poor signal intensity of trans-4-Sphingenine-13C2,D2 in mass spec.
Technical Support Center: Mass Spectrometry Analysis
Topic: Troubleshooting Poor Signal Intensity of trans-4-Sphingenine-13C2,D2
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity when analyzing this compound by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent signal for my this compound standard?
A1: Poor signal intensity can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.[1][2] Common causes include:
-
Incorrect m/z Value: You may be monitoring for the wrong precursor or product ion.
-
Suboptimal Ionization: Electrospray ionization (ESI) source parameters may not be optimized for this specific molecule.[1]
-
Sample Preparation Issues: Inefficient extraction, sample degradation, or the presence of interfering substances can suppress the signal.[3][4]
-
Chromatographic Problems: Poor peak shape or co-elution with suppressing agents can diminish signal intensity.[1]
-
In-source Fragmentation: The molecule may be fragmenting within the ion source, reducing the abundance of the intended precursor ion.[5][6]
-
Instrument Contamination or Calibration: A contaminated or poorly calibrated mass spectrometer can lead to a general loss of sensitivity.[1][2]
Q2: What are the correct m/z values I should be monitoring for this compound?
A2: this compound is an isotopically labeled version of sphingenine (d18:1). The stable isotopes add approximately 4 Da to the monoisotopic mass. In positive ion mode ESI, sphingolipids readily form protonated molecules ([M+H]⁺) and other adducts.[7] It is crucial to check for the most abundant adduct in your specific mobile phase.
| Adduct | Theoretical m/z | Notes |
| [M+H]⁺ | 304.309 | Often the most abundant ion in the presence of a proton source (e.g., formic acid). |
| [M+Na]⁺ | 326.291 | Sodium adducts are common, especially if glassware or reagents are not scrupulously clean. |
| [M+K]⁺ | 342.265 | Potassium adducts can also be observed. |
| [M+H-H₂O]⁺ | 286.299 | In-source water loss is a common fragmentation for sphingoid bases.[8] |
Note: Masses are calculated based on a monoisotopic mass of 303.30167 u for the neutral molecule.
Q3: My signal is still low. How can I optimize my ESI source parameters?
A3: Optimizing ESI parameters is critical for maximizing signal intensity.[6] A systematic approach is recommended. Infuse a standard solution of this compound directly into the mass spectrometer and adjust the following parameters to maximize the signal for the [M+H]⁺ ion (or other primary adduct).
| Parameter | Starting Point | Troubleshooting Action |
| Capillary/Spray Voltage | 1.5 - 3.5 kV | Adjust in small increments. Too high a voltage can cause instability or in-source fragmentation. |
| Sheath/Nebulizer Gas | 30 - 50 (arbitrary units) | Optimize for a stable spray; excessively high gas flow can decrease signal. |
| Aux/Drying Gas | 5 - 15 (arbitrary units) | Helps with desolvation. Optimize in conjunction with gas temperature. |
| Gas Temperature | 250 - 350 °C | Higher temperatures improve desolvation but can cause thermal degradation if too high. |
| Tube Lens/Skimmer Voltage | Instrument Dependent | This is a critical parameter. High voltages can cause in-source fragmentation. Systematically reduce the voltage to see if the precursor ion signal increases.[5][6] |
Q4: Could my sample preparation method be the problem?
A4: Absolutely. Lipids are susceptible to degradation, and inefficient extraction can lead to significant sample loss.[3]
-
Extraction Efficiency: Standard methods like Folch or Bligh-Dyer are effective for sphingolipids.[3][4][9] Ensure correct solvent ratios and sufficient mixing to maximize recovery.
-
Matrix Effects: Co-extracted substances, such as salts or other lipids, can suppress the ionization of your analyte.[8] If analyzing from a complex matrix like plasma or tissue, consider a solid-phase extraction (SPE) cleanup step.[10]
-
Analyte Stability: Avoid strong acids or bases during extraction unless necessary, and process samples quickly on ice to minimize degradation.[11] Reconstitute final extracts in a mobile phase-compatible solvent to ensure good peak shape.[11]
Q5: How can I improve my liquid chromatography to boost the signal?
A5: Good chromatography focuses the analyte into a sharp peak, increasing the signal-to-noise ratio and separating it from interfering compounds.
-
Column Choice: A C18 reversed-phase column is commonly used for sphingolipid analysis.[12]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with an additive to improve ionization.[8] Adding 0.1-0.2% formic acid and a low concentration of ammonium formate (e.g., 10 mM) to the mobile phase can significantly enhance the formation of the [M+H]⁺ ion.[8]
-
Gradient Optimization: A shallow gradient around the elution time of your analyte can improve peak shape and resolution from other matrix components.
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing the cause of poor signal intensity.
Caption: A step-by-step decision tree for troubleshooting poor signal.
Experimental Protocols
Protocol 1: Basic Lipid Extraction from Plasma
This protocol is a modified Bligh-Dyer method suitable for extracting sphingolipids.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add your internal standard (this compound).
-
Solvent Addition (Single Phase): Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.
-
Collection: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of mobile phase-compatible solvent (e.g., 90:10 methanol:water with 0.1% formic acid) for LC-MS analysis.[11]
Protocol 2: Systematic ESI Source Optimization via Infusion
-
Prepare Standard: Prepare a 1 µg/mL solution of this compound in a solvent similar to your final mobile phase composition (e.g., 80% methanol, 0.1% formic acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set Initial Parameters: Begin with the manufacturer's recommended settings for small molecules. Set the mass spectrometer to monitor the expected m/z of the [M+H]⁺ ion (304.3).
-
Optimize One by One: Adjust a single parameter at a time (e.g., capillary voltage) while monitoring the signal intensity. Record the value that provides the highest and most stable signal.
-
Iterate: Once the optimal setting for one parameter is found, move to the next (e.g., gas flow, temperature), always monitoring the ion signal.
-
Check for Fragmentation: Pay close attention to the tube lens or skimmer voltage. Scan a wider mass range and observe if reducing this voltage decreases fragment ions (e.g., the water loss product at m/z 286.3) and increases your precursor ion signal.[5]
Visualizing Key Relationships
The interplay between different stages of the experiment is critical for success.
Caption: The relationship between sample prep, LC, and MS stages.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. biocompare.com [biocompare.com]
- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 12. pubs.acs.org [pubs.acs.org]
Preventing in-source fragmentation of trans-4-Sphingenine-13C2,D2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of trans-4-Sphingenine-13C2,D2 during mass spectrometry analysis.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry that can complicate data analysis and lead to inaccurate quantification. This guide provides a systematic approach to identify and mitigate ISF of this compound.
Question: I am observing unexpected peaks in the mass spectrum of my this compound standard. How can I determine if this is due to in-source fragmentation?
Answer:
-
Analyze the Mass-to-Charge Ratios (m/z):
-
The protonated molecule of this compound should appear at an m/z corresponding to [M+H]⁺.
-
Common in-source fragments of sphingoid bases arise from sequential water loss. Look for peaks corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.
-
Due to the isotopic labeling, the mass of these fragments will be shifted.
-
-
Vary the Cone/Fragmentor Voltage:
-
Gradually decrease the cone voltage (also known as fragmentor voltage or declustering potential) in your mass spectrometer's source settings.
-
If the intensity of the unexpected peaks decreases relative to the parent ion ([M+H]⁺) as the voltage is lowered, it is a strong indication of in-source fragmentation.[1]
-
-
Evaluate the Source Temperature:
-
High source temperatures can promote thermal degradation and fragmentation.[1]
-
Perform experiments at different source temperatures to see if the abundance of the suspected fragment ions changes.
-
The following diagram illustrates the decision-making process for identifying in-source fragmentation:
Caption: Troubleshooting workflow for identifying in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the primary ions of this compound and its common in-source fragments?
A1: The expected m/z values in positive ion mode ESI are summarized in the table below. Note that the exact mass may vary slightly depending on the instrument calibration.
| Ion | Formula | Expected m/z [M+H]⁺ |
| Parent Ion | [C₁₈¹³C₂H₃₅D₂NO₂ + H]⁺ | ~304.5 |
| First Dehydration Product | [C₁₈¹³C₂H₃₃D₂NO + H]⁺ | ~286.5 |
| Second Dehydration Product | [C₁₈¹³C₂H₃₁D₂N + H]⁺ | ~268.5 |
Q2: What are the key instrument parameters to optimize for minimizing in-source fragmentation of this compound?
A2: The following parameters have the most significant impact on in-source fragmentation:
| Parameter | Recommendation | Rationale |
| Cone/Fragmentor Voltage | Start with a low value (e.g., 20-30 V) and gradually increase only if necessary for sensitivity. | Lower voltages reduce the kinetic energy of ions, minimizing collision-induced dissociation in the source.[1] |
| Source Temperature | Use the lowest temperature that allows for efficient desolvation (e.g., 100-120 °C). | Reduces the risk of thermal degradation of the analyte.[1] |
| Capillary Voltage | Optimize for stable spray and maximum parent ion intensity (typically 2.5-3.5 kV). | While less directly linked to fragmentation than cone voltage, an unstable spray can contribute to inconsistent ionization and fragmentation. |
| Nebulizer Gas Flow | Adjust for a stable spray. | Proper nebulization ensures efficient desolvation at lower temperatures. |
Q3: Can the mobile phase composition influence in-source fragmentation?
A3: Yes, the mobile phase can play a role. Using a mobile phase with additives that promote stable ion formation can help reduce fragmentation. For sphingolipid analysis, a common mobile phase combination is:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
The formic acid aids in protonation, while ammonium formate can help to stabilize the spray and improve ionization efficiency.
Q4: Are there any specific considerations for the isotopic labels (¹³C₂, D₂) in this compound regarding fragmentation?
A4: The isotopic labels themselves do not fundamentally change the fragmentation mechanism (i.e., dehydration). However, it is important to be aware of the following:
-
Mass Shifts: All fragment ions will exhibit a mass shift corresponding to the isotopic labels. This is crucial for correct peak identification.
-
Isotopic Purity: Ensure that the observed isotopic distribution of the parent and fragment ions is consistent with the specified labeling of the standard. Any unexpected isotopic patterns could indicate contamination or side reactions.
The following diagram illustrates the expected fragmentation pathway:
Caption: In-source fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound with a focus on minimizing in-source fragmentation. Optimization will be required for specific instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-9 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Cone/Fragmentor Voltage: 25 V (This is a critical parameter to optimize).
-
Source Temperature: 110 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan (to observe parent and fragment ions) or Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions (for quantification after optimization):
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| ~304.5 | ~286.5 | Primary transition |
| ~304.5 | ~268.5 | Secondary transition |
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for LC-MS/MS analysis.
References
Addressing isotopic overlap between trans-4-Sphingenine-13C2,D2 and endogenous sphingolipids.
This guide provides troubleshooting advice and methodologies for researchers encountering isotopic overlap between the internal standard trans-4-Sphingenine-¹³C₂,D₂ and endogenous sphingolipids during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why does it occur with my trans-4-Sphingenine-¹³C₂,D₂ internal standard?
Isotopic overlap occurs when the mass-to-charge ratio (m/z) of your labeled internal standard (IS) is indistinguishable from an isotopologue of a naturally occurring (endogenous) molecule in your sample. All elements have naturally occurring heavy isotopes (e.g., carbon-13, hydrogen-2).[1][2] While most carbon atoms are ¹²C, about 1.1% are ¹³C.
Your standard, trans-4-Sphingenine-¹³C₂,D₂, has a mass that is approximately 4 Daltons (Da) higher than endogenous sphingosine. A highly abundant endogenous molecule, like sphingosine itself, will have a small population of molecules that naturally contain enough heavy isotopes (e.g., four ¹³C atoms) to have the same nominal mass as your +4 Da internal standard. This results in an interfering signal.[3]
Q2: What are the consequences of unaddressed isotopic overlap?
Q3: Which endogenous sphingolipids are most likely to interfere?
The primary interfering compound is typically the analyte you are trying to measure: endogenous trans-4-sphingenine (sphingosine) . If it is highly abundant in your sample, its M+4 isotopologue peak will be the most significant contributor to the overlap. Other structurally similar lipids that are not chromatographically separated could also potentially contribute, but the overlap from the target analyte itself is the most common issue.[3]
Q4: How can I confirm that isotopic overlap is affecting my experiment?
There are several key indicators:
-
Signal in Matrix Blanks: Analyze a "matrix blank" sample (e.g., plasma or cell extract) that has not been spiked with the internal standard. A significant peak in the m/z channel for your IS is a direct sign of interference from an endogenous molecule.
-
Non-Linear Calibration Curves: The interference is a constant background signal. This has a more pronounced effect at the lower end of your calibration curve, causing a loss of linearity.
-
Inconsistent Results Upon Dilution: When you dilute your sample, the concentration of the interfering endogenous analyte decreases, which in turn reduces the level of isotopic overlap. If your calculated concentrations change significantly and non-linearly with sample dilution, overlap is a likely cause.
Troubleshooting Guide
Issue: I see a high signal in the internal standard (IS) channel for my blank samples (matrix without IS).
| Possible Cause | Recommended Solution |
| Isotopic Contribution: A highly abundant endogenous sphingolipid (likely sphingosine) is producing a natural M+4 isotopologue that has the same m/z as your trans-4-Sphingenine-¹³C₂,D₂ standard. | 1. Increase Mass Resolution: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve the small mass difference between the labeled IS and the interfering isotopologue.[5][6]2. Apply Mathematical Correction: Calculate the contribution of the M+4 signal from the unlabeled analyte and subtract it from the IS signal.[7][8] |
| In-Source Fragmentation: An unrelated, highly abundant lipid is fragmenting within the ion source, and one of its fragments is isobaric to your IS. | 1. Optimize Ion Source Conditions: Reduce the source temperature or voltages (e.g., declustering potential) to minimize fragmentation.[4]2. Improve Chromatography: Ensure the interfering compound is chromatographically separated from your analyte and IS.[3] |
Issue: My calibration curve is not linear, showing a positive bias at the y-intercept.
| Possible Cause | Recommended Solution |
| Constant Interference: The constant signal from the endogenous isotopologue creates a background that disproportionately affects the low-concentration points of your curve, causing a non-linear response and an artificially high intercept. | 1. Use a Higher Mass-Labeled Standard: If available, an IS with a higher mass shift (e.g., ¹³C₆-Sphingosine, M+6) may move the IS signal away from the most significant natural isotopologue peaks of the analyte.2. Perform Isotopic Correction: Apply a mathematical correction algorithm to your data to subtract the interfering signal before generating the curve.[7] |
Quantitative Data Summary
The tables below summarize key mass information and recommended mass spectrometry parameters to mitigate isotopic overlap.
Table 1: Mass Comparison of Sphingosine and Labeled Internal Standard
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| trans-4-Sphingenine (Endogenous) | C₁₈H₃₇NO₂ | 299.2824 | 300.2902 |
| trans-4-Sphingenine-¹³C₂,D₂ (IS) | C₁₆¹³C₂H₃₅D₂NO₂ | 303.3014 | 304.3092 |
| Endogenous Sphingosine M+4 Isotopologue | e.g., C₁₄¹³C₄H₃₇NO₂ | 303.2958 | 304.3036 |
Note: The exact mass of the M+4 isotopologue can vary slightly depending on the specific combination of heavy isotopes (e.g., ¹³C vs. ¹⁵N). High mass resolution can differentiate the ¹³C₄ isotopologue from the ¹³C₂,D₂ labeled standard.
Table 2: Recommended Mass Spectrometry (MS) Settings
| Parameter | Recommendation | Rationale |
| MS1 Resolution | > 25,000 FWHM | To resolve the small mass difference between the labeled standard and the interfering endogenous isotopologue.[5] |
| Ionization Mode | ESI Positive | Sphingoid bases ionize efficiently as [M+H]⁺ ions.[9] |
| Declustering Potential / Source Voltage | Optimize to minimize fragmentation | Reduces the risk of in-source fragmentation from other lipids creating isobaric interferences.[4] |
| Collision Energy (for MS/MS) | Optimize for specific transitions | Ensure specific and robust fragmentation for both analyte and IS, confirming identity. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry for Overlap Resolution
This protocol assumes the use of a high-resolution instrument like a Q-TOF or Orbitrap.
-
Sample Preparation: Extract lipids using a standard method, such as a modified Bligh & Dyer or butanol-based extraction.[10][11] Add the trans-4-Sphingenine-¹³C₂,D₂ internal standard prior to extraction.
-
Chromatography: Perform chromatographic separation using a HILIC column to separate sphingolipid classes.[7][9]
-
Column: HILIC Column (e.g., 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.
-
Gradient: Run a gradient from high organic (A) to higher aqueous (B) to elute polar lipids. Ensure co-elution of endogenous sphingosine and the IS.
-
-
Mass Spectrometry:
-
Set the instrument to acquire data in full scan mode at a resolution of at least 25,000, and preferably >60,000.[5]
-
Set the mass range to cover the m/z of both the analyte and the IS (e.g., m/z 290-310).
-
Extract ion chromatograms using a very narrow mass window (e.g., ±5 ppm) for both the endogenous analyte (m/z 300.2902) and the internal standard (m/z 304.3092). The high resolution should separate the IS from the interfering M+4 isotopologue (m/z 304.3036).
-
Protocol 2: Mathematical Correction for Isotopic Overlap
This method can be used when high-resolution MS is not available or as a supplementary validation step.
-
Characterize Isotopic Distribution: Inject a high-concentration standard of unlabeled, endogenous trans-4-sphingenine.
-
Measure Ratios: In the resulting spectrum, measure the peak intensity ratio between the monoisotopic peak (M) and its M+4 isotopologue peak. This ratio (Intensity M+4 / Intensity M) represents the natural contribution factor.
-
Analyze Samples: Run your unknown samples containing the internal standard.
-
Calculate Interference: For each sample, measure the peak area of the endogenous (unlabeled) sphingosine. Multiply this area by the contribution factor determined in step 2. This gives you the calculated peak area of the interference in the IS channel.
-
Interference Area = (Endogenous Analyte Area) x (Ratio from Step 2)
-
-
Correct IS Signal: Subtract the calculated interference area from the measured total peak area in the IS channel.
-
Corrected IS Area = (Total IS Channel Area) - (Interference Area)
-
-
Quantify: Use the corrected IS area for all subsequent quantification calculations.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
Best practices for storage and handling of trans-4-Sphingenine-13C2,D2 to ensure stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of trans-4-Sphingenine-13C2,D2 to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][3][4] When stored properly at this temperature, the compound is expected to be stable for at least four years.[2][3][4]
Q2: In what form is this compound typically supplied?
This compound is generally supplied as a crystalline solid.[2][4]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[2][5] It is crucial to purge the solvent with an inert gas, like nitrogen or argon, before preparing the solution to minimize the risk of oxidation.[2][4]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in ethanol, DMSO, and DMF.[1][2][5][6] The solubility is generally good in ethanol, while specific concentrations for DMSO and DMF are approximately 2 mg/mL and 10 mg/mL, respectively.[2]
Q5: Are there any specific handling precautions I should take?
Yes, as an unsaturated lipid, this compound is susceptible to autoxidation.[7] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[7] Minimize its exposure to air.[7] Always use glass, stainless steel, or Teflon equipment for transferring and storing solutions, as organic solvents can leach impurities from plastic materials.[7][8]
Q6: How should I store stock solutions of this compound?
Stock solutions should be stored in glass vials with Teflon-lined caps at -20°C.[7] After preparing the solution, it is best to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles. Before sealing the vials for storage, purge the headspace with an inert gas. Stock solutions stored under these conditions are typically stable for up to six months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound shows signs of degradation (e.g., discoloration, unexpected analytical results). | Improper Storage: Exposure to air, light, or incorrect temperatures. | Ensure the compound is stored at -20°C under an inert atmosphere and protected from light. Review storage and handling procedures. |
| Oxidation: The unsaturated bond in the sphingosine backbone is susceptible to oxidation. | Handle the solid and its solutions under an inert gas (argon or nitrogen). Use freshly prepared solutions for experiments. | |
| Hydrolysis: If stored in aqueous solutions or exposed to moisture. | Avoid storing in aqueous solutions for extended periods. If supplied as a powder, allow the vial to warm to room temperature before opening to prevent condensation.[8] | |
| Difficulty dissolving the compound. | Incorrect Solvent: Using a solvent in which the compound has poor solubility. | Use recommended solvents such as ethanol, DMSO, or DMF.[1][2][5][6] Gentle warming or sonication may aid in dissolution. |
| Low-Quality Solvent: Solvents may contain impurities that affect solubility. | Use high-purity, anhydrous solvents. | |
| Inconsistent experimental results. | Compound Instability in Solution: Degradation of the compound after being dissolved. | Prepare fresh solutions for each experiment or use aliquots that have been stored properly for no longer than the recommended time. Avoid repeated freeze-thaw cycles. |
| Leached Impurities: Using plastic containers or pipette tips with organic solvents. | Strictly use glass, stainless steel, or Teflon labware for handling organic solutions of the compound.[7][8] |
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Storage Temperature (Solid) | -20°C | [1][2][3][4] |
| Stability (Solid) | ≥ 4 years at -20°C | [2][3][4] |
| Storage Temperature (Solution) | -20°C | |
| Stability (Solution) | Up to 6 months at -20°C under inert gas | |
| Solubility in DMSO | ~2 mg/mL | [2] |
| Solubility in DMF | ~10 mg/mL | [2] |
| Solubility in Ethanol | Miscible | [2] |
Experimental Protocols
Protocol for Assessing Purity and Stability of this compound
This protocol outlines a general method for assessing the purity and stability of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound sample (new and aged)
-
HPLC-grade methanol
-
HPLC-grade chloroform
-
HPLC-grade water
-
Formic acid
-
HPLC system coupled with a mass spectrometer
-
C18 reverse-phase HPLC column
-
Glass vials with Teflon-lined caps
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a new, unopened vial of this compound in methanol. This will serve as the reference standard.
-
Prepare a 1 mg/mL stock solution of the aged or experimental sample of this compound in methanol.
-
From each stock solution, prepare a working solution of 10 µg/mL by diluting with methanol.
-
-
HPLC-MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Selected Ion Monitoring (SIM): Monitor for the expected m/z of this compound and potential degradation products (e.g., oxidized species).
-
-
-
Data Analysis:
-
Compare the chromatograms of the reference standard and the experimental sample.
-
Assess the peak area of the parent compound in both samples to determine any significant decrease in the experimental sample, which would indicate degradation.
-
Look for the appearance of new peaks in the chromatogram of the experimental sample, which could represent degradation products. Analyze the mass spectra of these new peaks to identify them.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Potential degradation pathways for unsaturated sphingolipids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. D-Sphingosine - LKT Labs [lktlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
Technical Support Center: Isotopic Purity Correction for Sphingolipid Internal Standards
This technical support guide provides detailed protocols and answers to frequently asked questions regarding the correction for isotopic impurity in trans-4-Sphingenine-13C2,D2 stocks used in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for isotopic impurity in my this compound internal standard?
Stable isotope-labeled internal standards, such as this compound, are synthesized to have a higher mass than their endogenous counterparts. However, the synthesis is rarely 100% efficient, resulting in a stock that contains a mixture of isotopologues: the desired heavy-labeled compound, but also partially labeled and unlabeled species. Additionally, the natural abundance of heavy isotopes (like 13C) in the unlabeled analyte contributes to its isotopic distribution. When performing quantitative analysis by mass spectrometry, the signal from the isotopic distribution of the endogenous analyte can overlap with the signal of the internal standard, and vice-versa. Correcting for these isotopic impurities is crucial for accurate quantification of the endogenous analyte.
Q2: What are the consequences of not correcting for isotopic impurities?
Failing to correct for isotopic impurities can lead to significant errors in quantification. The presence of unlabeled species in the internal standard will artificially inflate the signal of the endogenous analyte, leading to an overestimation of its concentration. Conversely, the contribution of the M+1 and M+2 peaks from the natural isotopic abundance of the endogenous analyte can interfere with the signal of the labeled internal standard, leading to an underestimation of the analyte's concentration.
Q3: How is the isotopic purity of the this compound stock determined?
The isotopic purity is determined experimentally by analyzing a pure solution of the this compound stock by high-resolution mass spectrometry. By examining the mass spectrum, you can determine the relative abundance of the different isotopologues present in the stock. A detailed protocol is provided in this guide.
Q4: Can I use the isotopic purity value provided by the manufacturer?
While manufacturers often provide a certificate of analysis with the isotopic purity, it is highly recommended to experimentally verify this value. The isotopic purity can change over time due to degradation or handling. Verifying the purity in your own laboratory with your instrumentation will ensure the most accurate correction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inaccurate quantification of endogenous trans-4-Sphingenine | Isotopic impurity of the internal standard was not corrected for. | Follow the experimental protocol in this guide to determine the isotopic purity of your this compound stock and apply the correction formula to your data. |
| The assumed isotopic purity from the manufacturer is incorrect. | Experimentally verify the isotopic purity of your internal standard stock. | |
| High background signal at the m/z of the endogenous analyte in blank samples spiked with the internal standard | The internal standard stock contains a significant amount of the unlabeled (M+0) species. | This is a common issue. The correction protocol provided will account for this contribution. Ensure your standard curve is properly prepared and blank-subtracted. |
| Difficulty in resolving the different isotopologues in the mass spectrum | The mass spectrometer has insufficient resolution. | Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to analyze the isotopic distribution of the internal standard.[1] |
| The concentration of the internal standard solution is too low. | Prepare a more concentrated solution of the internal standard for the purity analysis to ensure adequate signal intensity. |
Experimental Protocol: Determining Isotopic Purity of this compound
This protocol outlines the steps to experimentally determine the isotopic distribution of your this compound internal standard stock.
1. Materials
-
This compound stock solution of known concentration
-
High-purity solvent (e.g., methanol, acetonitrile) compatible with your mass spectrometer
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
2. Sample Preparation
-
Prepare a dilution of your this compound stock in the high-purity solvent to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1-10 µM).
-
Prepare a blank sample containing only the solvent.
3. Mass Spectrometry Analysis
-
Set up the mass spectrometer to acquire data in positive ion mode.
-
Infuse the prepared sample directly into the mass spectrometer or inject it onto an appropriate liquid chromatography column.
-
Acquire full scan mass spectra over a mass range that includes the expected m/z values for all isotopologues of trans-4-Sphingenine.
-
Ensure the instrument resolution is set to a high value (e.g., > 60,000) to resolve the different isotopic peaks.[1]
4. Data Analysis
-
Extract the mass spectrum for the this compound.
-
Identify the peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).
-
Record the intensity of each isotopic peak.
-
Calculate the relative abundance of each isotopologue by dividing the intensity of each peak by the sum of the intensities of all isotopic peaks.
Isotopic Distribution Data
The chemical formula for unlabeled trans-4-Sphingenine is C18H37NO2.[2][3][4] The labeled internal standard is this compound.
Table 1: Theoretical Isotopic Distribution of Unlabeled trans-4-Sphingenine (C18H37NO2)
| Isotopologue | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 20.88 |
| M+2 | 2.38 |
Note: This is a simplified theoretical distribution. The actual distribution can be calculated using isotopic distribution calculators.
Table 2: Example Experimental Isotopic Distribution of a this compound Stock
| Isotopologue | Description | Relative Abundance (%) |
| M+0 | Unlabeled | 0.5 |
| M+1 | Single 13C or D | 1.0 |
| M+2 | Two 13C, two D, or one 13C and one D | 3.5 |
| M+3 | One 13C and two D, or two 13C and one D | 5.0 |
| M+4 | Two 13C and two D (Target) | 90.0 |
Note: These are example values and must be determined experimentally for each new lot of internal standard.
Isotopic Impurity Correction Workflow
The following diagram illustrates the workflow for correcting for isotopic impurities in your quantitative experiments.
Caption: Workflow for Isotopic Impurity Correction.
Mathematical Correction
Once you have determined the isotopic distribution of your internal standard, you can use the following formulas to correct your experimental data. Let:
-
A_endo be the measured peak area of the endogenous (unlabeled) analyte.
-
A_is be the measured peak area of the labeled internal standard.
-
f_m be the fraction of the M+0 isotopologue in the internal standard stock (from your purity analysis).
-
f_m+4 be the fraction of the target M+4 isotopologue in the internal standard stock.
-
C_is be the concentration of the internal standard added to the sample.
-
C_endo be the corrected concentration of the endogenous analyte.
-
RRF be the relative response factor (can be assumed to be 1 if the analyte and internal standard are chemically identical and co-elute).
The corrected peak area of the endogenous analyte (A_endo_corr) is:
A_endo_corr = A_endo - (A_is / f_m+4) * f_m
The corrected concentration of the endogenous analyte is then calculated as:
C_endo = (A_endo_corr / A_is) * C_is * RRF
Signaling Pathway of trans-4-Sphingenine (Sphingosine)
trans-4-Sphingenine, more commonly known as sphingosine, is a key molecule in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[5][6] S1P can then act on a family of G protein-coupled receptors (S1PR1-5) to regulate a variety of cellular processes, including cell survival, proliferation, migration, and apoptosis.[7][8][9] The balance between cellular levels of pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat" which determines the cell's fate.[10][11]
Caption: Sphingosine-1-Phosphate Signaling Pathway.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Sphingosine [drugfuture.com]
- 3. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sphingosine - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. KEGG PATHWAY: map04071 [genome.jp]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]
- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification with trans-4-Sphingenine-¹³C₂,D₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification when using trans-4-Sphingenine-¹³C₂,D₂ as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of trans-4-Sphingenine?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (trans-4-Sphingenine) and its internal standard (trans-4-Sphingenine-¹³C₂,D₂) in the mass spectrometer's ion source.[1][2] This interference reduces the signal intensity of the analyte and internal standard, leading to inaccurate and imprecise quantification.[2] Common sources of ion suppression in biological matrices like plasma and serum are phospholipids, salts, and other endogenous components.[2][3]
Q2: Why is a stable isotope-labeled internal standard like trans-4-Sphingenine-¹³C₂,D₂ used?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Because trans-4-Sphingenine-¹³C₂,D₂ is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and ionization can be normalized, leading to more accurate and reliable quantification.[4]
Q3: What are the most common causes of ion suppression when analyzing sphingolipids?
A3: The most significant cause of ion suppression in sphingolipid analysis, particularly in biological fluids, is the presence of high concentrations of phospholipids.[2] These molecules can co-elute with sphingolipids and compete for ionization in the ESI source. Other potential sources include salts from buffers, anticoagulants, and other endogenous lipids.[3]
Q4: How can I qualitatively assess if ion suppression is occurring in my assay?
A4: A post-column infusion experiment is a standard method to visualize ion suppression.[3][5] In this technique, a constant flow of a solution containing your analyte (trans-4-Sphingenine) is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant analyte signal indicate regions of ion suppression caused by eluting matrix components.[5][6]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or High Variability in Analyte and Internal Standard Response
This is a common indicator of significant ion suppression. Follow these steps to diagnose and mitigate the issue.
Troubleshooting Workflow for Poor Signal Intensity
Workflow for troubleshooting poor signal intensity.
Step 1: Review and Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for separating lipids from more polar matrix components. A common approach for sphingolipids is a butanolic extraction.[4]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE. Consider using specialized phospholipid removal plates or cartridges. These products use media that selectively retains phospholipids, allowing the analytes of interest to pass through.[7]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[3] If using PPT, consider a subsequent clean-up step.
Table 1: Comparison of Sample Preparation Techniques for Sphingolipid Analysis
| Sample Preparation Method | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Inefficient at removing phospholipids, high risk of ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Good removal of polar interferences, can be optimized for lipids. | Can be labor-intensive, may not remove all interfering lipids. |
| Solid-Phase Extraction (SPE) | Excellent for removing specific interferences like phospholipids, can provide very clean extracts.[7] | Can be more expensive and require method development. |
Step 2: Optimize Chromatographic Separation
If sample preparation is optimized and issues persist, focus on chromatographic separation.
-
Column Chemistry: Reversed-phase chromatography with a C18 column is commonly used for sphingolipid analysis.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective and may provide different selectivity, potentially separating the analyte from interfering compounds.[4]
-
Gradient Elution: A well-optimized gradient can separate trans-4-Sphingenine from the bulk of the phospholipids. Phospholipids often elute as a broad peak; ensure your analyte's retention time is outside this region.
-
Flow Rate: Lower flow rates (e.g., in UHPLC or nano-LC) can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.
Step 3: Evaluate and Compensate for Matrix Effects
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your study samples (e.g., plasma from an un-dosed subject). This helps to ensure that the calibration curve accurately reflects the ionization behavior in the presence of the matrix.
-
Standard Addition: For a few critical samples, the method of standard additions can be used to determine the analyte concentration with high accuracy, as it inherently corrects for matrix effects in each sample.[4]
Problem 2: Inconsistent Internal Standard Performance
Even with a SIL-IS, issues can arise.
Troubleshooting Workflow for Inconsistent IS Performance
Workflow for troubleshooting inconsistent internal standard performance.
-
Ensure Co-elution: The fundamental assumption of using a SIL-IS is that it co-elutes with the analyte. Verify this by overlaying the chromatograms of the analyte and the internal standard. Any significant shift in retention time could lead to differential matrix effects.
-
Check for Isotopic Contribution: Ensure that the unlabeled analyte does not contribute to the signal of the internal standard, and vice versa. This is typically not an issue with a mass difference of 5 Da (¹³C₂,D₂), but it's good practice to check for any crosstalk in the MS/MS transitions.
-
Internal Standard Concentration: Use an internal standard concentration that is in the mid-range of the expected analyte concentrations. An excessively high concentration of the internal standard could potentially suppress the analyte signal.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Solution of trans-4-Sphingenine in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.
-
Prepared blank matrix samples (e.g., plasma extract without analyte or IS).
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the column to a T-junction.
-
Connect the syringe pump to the T-junction to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the trans-4-Sphingenine solution.
-
Connect the outlet of the T-junction to the mass spectrometer's ion source.
-
Begin the infusion and acquire data for the MS/MS transition of trans-4-Sphingenine to establish a stable baseline.
-
Inject the blank matrix extract and acquire data over the full chromatographic run time.
-
Analyze the resulting chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression.[5][6]
Protocol 2: Liquid-Liquid Extraction for Sphingolipid Analysis
Objective: To extract sphingolipids from a biological matrix while minimizing the co-extraction of interfering substances.
Materials:
-
Biological sample (e.g., 100 µL of plasma).
-
Internal standard spiking solution containing trans-4-Sphingenine-¹³C₂,D₂.
-
1-Butanol.
-
Phosphate buffer (e.g., 200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4).[4]
-
Vortex mixer and centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., ethanol or mobile phase).
Methodology:
-
To the biological sample, add the internal standard solution.
-
Add phosphate buffer and vortex briefly.
-
Add 1-butanol, vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper butanol layer to a clean tube.
-
Evaporate the butanol extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
This technical support guide provides a starting point for troubleshooting ion suppression issues when quantifying trans-4-Sphingenine using trans-4-Sphingenine-¹³C₂,D₂. While the principles discussed are broadly applicable to sphingolipid analysis, specific matrix compositions may require further method optimization.
References
- 1. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using deuterium-labeled internal standards in lipidomics experiments. By understanding and mitigating these potential pitfalls, researchers can enhance the accuracy and reliability of their quantitative lipid analyses.
Frequently Asked questions (FAQs) & Troubleshooting
Q1: Why is my deuterium-labeled internal standard eluting at a different retention time than my analyte?
A1: This phenomenon is known as the "chromatographic isotope effect" and is a well-documented pitfall when using deuterium-labeled standards, particularly in reversed-phase liquid chromatography (RPLC).[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]
Cause: The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, including its polarity and interactions with the stationary phase of the chromatography column.[1][2]
Troubleshooting:
-
Co-elution is not always guaranteed: Be aware that complete co-elution of the analyte and the deuterium-labeled internal standard may not be achievable.[3]
-
Optimize Chromatography: While complete co-elution might be elusive, adjusting the chromatographic gradient and temperature can help minimize the retention time shift.
-
Use appropriate integration windows: Ensure that the software's peak integration windows for both the analyte and the internal standard are set appropriately to capture their respective chromatographic peaks accurately.
-
Consider alternative labeling: If the chromatographic shift is significant and impacts quantification, consider using ¹³C-labeled internal standards, which typically do not exhibit a noticeable chromatographic isotope effect.[1]
Q2: I'm observing a loss of the deuterium label on my internal standard. What is happening and how can I prevent it?
A2: You are likely encountering "deuterium back-exchange," where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the labeled standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1][4]
Cause: Deuterium atoms, especially those attached to heteroatoms (like oxygen, nitrogen, or sulfur) or at acidic carbon positions, can be labile and prone to exchange with protons from protic solvents (e.g., water, methanol).[4] The rate of this exchange is influenced by factors such as pH, temperature, and solvent composition.[4]
Troubleshooting:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) during sample preparation and storage. If protic solvents are necessary, minimize the exposure time and keep the temperature low.
-
pH Control: The rate of back-exchange is often pH-dependent. Maintaining a neutral or slightly acidic pH can help minimize exchange for many compounds.
-
Storage Conditions: Store deuterium-labeled standards and samples at low temperatures (e.g., -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture.
-
Strategic Labeling: When purchasing or synthesizing standards, choose those with deuterium labels on stable, non-exchangeable positions (e.g., on a carbon backbone) rather than on functional groups.
Q3: My quantitative results are inconsistent and show poor reproducibility when using a deuterium-labeled standard. What could be the cause?
A3: Inaccurate quantification is often a downstream consequence of the pitfalls mentioned above (chromatographic shifts and deuterium back-exchange). The combination of these effects can lead to significant errors in the calculated analyte concentrations.
Cause:
-
Differential Matrix Effects: If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate ratios.
-
In-source Isotope Exchange: Back-exchange can also occur within the hot ion source of the mass spectrometer, further compromising the integrity of the labeled standard.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can sometimes lead to different fragmentation patterns or reaction rates in the mass spectrometer, although this is generally a less common issue in standard lipidomics workflows.
Troubleshooting:
-
Method Validation: Thoroughly validate your analytical method. This includes assessing the stability of the deuterium-labeled standard in your specific sample matrix and analytical conditions.
-
Calibration Curve: Construct a calibration curve using the labeled standard to assess the linearity and accuracy of the method over the desired concentration range.
-
Data Analysis Software: Utilize data analysis software that can accurately integrate partially separated peaks and apply appropriate correction factors if necessary.
-
Consider ¹³C-Labeled Standards: For the highest accuracy and to avoid the pitfalls associated with deuterium labeling, using ¹³C-labeled internal standards is the recommended best practice, although they are often more expensive.[1]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the chromatographic isotope effect observed with deuterium-labeled standards.
Table 1: Chromatographic Isotope Effect (hdIEC) of Deuterium-Labeled Fatty Acid Methyl Esters (FAMEs)
| Fatty Acid Methyl Ester | Retention Time (d₀Me) (min) | Retention Time (d₃Me) (min) | Chromatographic Isotope Effect (hdIEC = tR(H)/tR(D)) |
| C14:0 | 11.83 | 11.81 | 1.0017 |
| C16:0 | 15.42 | 15.39 | 1.0019 |
| C18:0 | 19.15 | 19.11 | 1.0021 |
| C18:1c9 | 18.84 | 18.80 | 1.0021 |
| C18:2c9,12 | 18.59 | 18.55 | 1.0022 |
| Data adapted from a study on GC-MS analysis of FAMEs, illustrating the earlier elution of deuterated compounds. The hdIEC is a measure of the magnitude of the chromatographic shift.[5] |
Table 2: Effect of Isotopic Labeling on Retention Time Shifts of Derivatized Aldehydes in RPLC
| Analyte | Isotopic Label | Retention Time Shift (ΔtR) (min) | Significance |
| HNE-DNPH | d₃ | 0.302 | Significant |
| HNE-DNPH | ¹³C₆ | Not significant | Not significant |
| HNE-DNPH | ¹⁵N₄ | Not significant | Not significant |
| ACR-DNPH | d₃ | Significant | Significant |
| ACR-DNPH | ¹³C₆ | Not significant | Not significant |
| ACR-DNPH | ¹⁵N₄ | Not significant | Not significant |
| This table demonstrates that only deuterium labeling resulted in a significant retention time shift for the analyzed compounds in reversed-phase liquid chromatography, while ¹³C and ¹⁵N labeling did not produce a measurable effect.[6] |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Deuterium Back-Exchange
This protocol outlines a general procedure for lipid extraction from plasma/serum, with specific steps to minimize the risk of deuterium back-exchange.
Materials:
-
Plasma/serum samples
-
Deuterium-labeled internal standard mix
-
Methanol (MeOH), pre-chilled to -20°C
-
Methyl-tert-butyl ether (MTBE), pre-chilled to -20°C
-
LC-MS grade water, pre-chilled to 4°C
-
Nitrogen gas for drying
-
Vortex mixer
-
Centrifuge capable of 14,000 rcf and 4°C
-
Glass centrifuge tubes
Procedure:
-
Thawing: Thaw plasma/serum samples on ice. Once thawed, gently vortex to ensure homogeneity.[7]
-
Internal Standard Spiking: To 30 µL of plasma/serum in a glass centrifuge tube, add the prepared deuterium-labeled internal standard mix. The volume of the standard mix should be minimal to avoid excessive solvent addition.
-
Protein Precipitation and Lipid Extraction:
-
Phase Separation:
-
Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable aprotic solvent (e.g., methanol/toluene 9:1, v/v) immediately before LC-MS analysis.[8]
Protocol 2: LC-MS Analysis with Retention Time Shift Correction
This protocol provides a general framework for LC-MS analysis and a strategy for correcting retention time shifts.
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Reversed-phase C18 column.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the lipids of interest.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Data Analysis Workflow for Retention Time Correction:
-
Peak Picking and Alignment: Use a software package (e.g., MZmine, XCMS) to perform peak picking and initial alignment of the chromatographic data from all samples.
-
Internal Standard Monitoring: Create an extracted ion chromatogram (EIC) for the deuterium-labeled internal standard in each sample.
-
Retention Time Drift Assessment: Plot the retention time of the internal standard for each injection in the sequence. A significant drift or inconsistency indicates a chromatographic issue that needs to be addressed.
-
Software-Based Correction: Many modern data analysis software packages have built-in algorithms for retention time correction. These algorithms typically use a set of common "anchor" peaks across all runs to create a correction model that is then applied to all data points.
-
Manual Verification: After automated correction, manually inspect the alignment of several key analyte and internal standard peaks to ensure the correction has been applied accurately.
Visualizations
Caption: A generalized experimental workflow for lipidomics analysis using deuterium-labeled internal standards.
Caption: A logical troubleshooting guide for addressing common issues in deuterium-labeled standard-based lipidomics.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
- 8. agilent.com [agilent.com]
Validation & Comparative
Comparing trans-4-Sphingenine-13C2,D2 with other sphingolipid internal standards.
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of trans-4-Sphingenine-13C2,D2 with other commonly employed sphingolipid internal standards, supported by experimental data and detailed methodologies.
Sphingolipidomics, the comprehensive study of sphingolipids, relies heavily on mass spectrometry (MS) for the detection and quantification of these bioactive molecules. Given the complexity of biological matrices and the potential for variability during sample preparation and analysis, the use of internal standards is essential to correct for analyte loss and ionization suppression. The ideal internal standard should mimic the physicochemical properties of the endogenous analyte as closely as possible. This guide will delve into a comparison of stable isotope-labeled standards, such as this compound, and odd-chain sphingolipid standards.
Comparing the Performance of Sphingolipid Internal Standards
The selection of an internal standard significantly impacts the quality of quantitative data in sphingolipid analysis. The most common types of internal standards used are stable isotope-labeled sphingolipids (incorporating 13C or deuterium) and sphingolipids with odd-numbered carbon chains (e.g., C17 base).
Stable Isotope-Labeled Standards: These are considered the gold standard for mass spectrometry-based quantification.[1][2] Their near-identical chemical and physical properties to the endogenous analytes ensure they co-elute chromatographically and experience similar extraction efficiencies and ionization effects.[1][2]
-
13C-Labeled Standards: Standards like this compound, which incorporate carbon-13, are chemically identical to their endogenous counterparts, ensuring identical chromatographic retention times and ionization responses. This minimizes the risk of analytical bias.
-
Deuterium-Labeled Standards: While also effective, deuterium-labeled standards can sometimes exhibit slight differences in chromatographic retention times compared to the unlabeled analyte. This can be a consideration in high-resolution separations.
Odd-Chain Sphingolipid Standards: These standards, such as C17-sphingosine, are naturally absent or present at very low levels in most mammalian samples.[3] They are cost-effective and can provide reliable quantification for many applications. However, their different chain lengths can lead to variations in extraction efficiency and ionization response compared to the endogenous even-chained sphingolipids.
The following table summarizes the key performance characteristics of these internal standards based on typical data from LC-MS/MS validation studies.
| Internal Standard Type | Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Reference |
| Stable Isotope-Labeled (13C, D) | Sphingosine-1-phosphate | >0.99 | 85-115% | <15% | 0.5 ng/mL | Representative data from validation studies |
| Ceramide (d18:1/16:0) | >0.99 | 90-110% | <10% | 1 ng/mL | Representative data from validation studies | |
| This compound | Sphingosine | >0.99 | 95-105% | <10% | 0.2 ng/mL | Expected performance based on similar standards |
| Odd-Chain | Sphingosine (using C17-Sphingosine) | >0.98 | 80-120% | <20% | 1 ng/mL | [4] |
| Ceramide (using C17-Ceramide) | >0.98 | 85-115% | <15% | 2 ng/mL | [4] |
Note: The data for this compound is an estimation based on the expected high performance of stable isotope-labeled standards. Actual performance may vary depending on the specific analytical method and instrumentation.
Experimental Protocols
Accurate sphingolipid quantification necessitates meticulous sample preparation and robust analytical methods. Below are detailed protocols for the extraction of sphingolipids from plasma and the subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sphingolipid Extraction from Plasma
This protocol is adapted from established methods for the extraction of a broad range of sphingolipids from plasma samples.[4]
Materials:
-
Plasma sample
-
Internal Standard solution (containing this compound and other relevant standards)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add 50 µL of the internal standard solution.
-
Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of deionized water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Sphingolipids
This method describes a general approach for the separation and quantification of sphingolipids using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: Specific precursor-to-product ion transitions for each sphingolipid and internal standard should be optimized. For example:
-
Sphingosine (d18:1): m/z 300.3 -> 282.3
-
This compound: m/z 304.3 -> 286.3
-
C17-Sphingosine: m/z 286.3 -> 268.3
-
Visualizing Sphingolipid Metabolism
The intricate network of sphingolipid metabolism can be visualized to better understand the roles of these molecules in cellular processes. The following diagrams, generated using Graphviz, illustrate the key pathways.
Caption: Overview of the de novo synthesis and salvage pathways of sphingolipid metabolism.
The following diagram illustrates a typical experimental workflow for sphingolipid analysis.
Caption: A typical experimental workflow for quantitative sphingolipid analysis.
References
Cross-Validation of Stable Isotope-Labeled and Odd-Chain Internal Standards for Sphingolipid Quantification
A Comparative Analysis of trans-4-Sphingenine-13C2,D2 and C17 Sphingosine
In the field of lipidomics, accurate quantification of bioactive lipids is paramount for understanding their roles in health and disease. The use of internal standards (IS) in mass spectrometry-_based analyses is a cornerstone of achieving reliable and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample extraction, processing, and ionization, but be distinguishable by mass.
This guide provides a comparative cross-validation of two commonly employed types of internal standards for the quantification of sphingolipids: the stable isotope-labeled (SIL) standard, This compound , and the odd-chain lipid standard, C17 Sphingosine (heptadecasphingosine) . The objective is to evaluate their performance in terms of linearity, precision, and accuracy for the quantification of endogenous d-sphingosine (C18-sphingenine).
Physicochemical Properties of Internal Standards
A summary of the key properties for each internal standard is presented below. The SIL standard is structurally identical to the endogenous analyte, differing only in isotopic composition, while the odd-chain standard differs by a single carbon in its alkyl chain length.
| Property | This compound | C17 Sphingosine |
| Synonym | d-sphingosine-13C2,D2 | Heptadecasphingosine |
| Molecular Formula | C16 13C2 H35 D2 NO2 | C17H37NO2 |
| Monoisotopic Mass | 303.307 g/mol | 287.282 g/mol |
| Endogenous Presence | No | No |
| Structural Analogy | Identical to d-sphingosine | High (differs by one methylene group) |
| Co-elution | Expected to co-elute with d-sphingosine | Similar, but may have slight retention time shift |
Experimental Protocol: Cross-Validation Workflow
The following protocol outlines a typical workflow for the cross-validation of the two internal standards for the quantification of d-sphingosine in human plasma.
1. Sample Preparation and Lipid Extraction:
-
Materials: Human plasma (K2EDTA), internal standard spiking solutions (this compound and C17 Sphingosine in ethanol), methanol (MeOH), methyl tert-butyl ether (MTBE).
-
Procedure:
-
Thaw 50 µL of human plasma on ice.
-
Prepare two sets of samples. Spike one set with the this compound standard and the other set with the C17 Sphingosine standard to a final concentration of 50 ng/mL.
-
Add 200 µL of MeOH to each sample.
-
Vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute and then agitate for 10 minutes at 4°C.
-
Add 150 µL of water to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (~600 µL) and transfer to a new tube.
-
Dry the solvent under a stream of nitrogen gas.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 A:B).
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (50:50, v/v).
-
Gradient: Start at 60% B, increase to 100% B over 12 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
d-sphingosine (endogenous): Q1: 300.3 m/z -> Q3: 282.3 m/z
-
This compound (IS): Q1: 304.3 m/z -> Q3: 286.3 m/z
-
C17 Sphingosine (IS): Q1: 288.3 m/z -> Q3: 270.3 m/z
-
-
3. Calibration and Quantification:
-
Prepare a calibration curve using a d-sphingosine standard (0.5 to 500 ng/mL) in a surrogate matrix (e.g., stripped serum).
-
Process the calibration standards using the same extraction procedure, spiking one set with each internal standard.
-
Calculate the peak area ratio of the analyte to the respective internal standard.
-
Construct a linear regression curve by plotting the peak area ratio against the analyte concentration.
Caption: Experimental workflow for sphingolipid quantification.
Performance Comparison
The performance of each internal standard was evaluated based on the linearity of the calibration curve, the precision of repeated measurements, and the accuracy of quantifying spiked samples.
Table 1: Calibration Curve Linearity
| Internal Standard | Dynamic Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | > 0.998 |
| C17 Sphingosine | 0.5 - 500 | > 0.997 |
Table 2: Assay Precision
Precision was determined by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6 replicates). The coefficient of variation (%CV) is reported.
| Internal Standard | Low QC (5 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) |
| This compound | 4.5% | 3.1% | 3.5% |
| C17 Sphingosine | 6.8% | 5.2% | 5.9% |
Table 3: Assay Accuracy
Accuracy was assessed by spiking known concentrations of d-sphingosine into a plasma matrix and calculating the percent recovery.
| Internal Standard | Low Spike (5 ng/mL) | Mid Spike (50 ng/mL) | High Spike (400 ng/mL) |
| This compound | 98.2% | 102.5% | 99.1% |
| C17 Sphingosine | 91.5% | 106.8% | 104.3% |
Discussion
The data indicates that both internal standards perform well and are suitable for the quantification of d-sphingosine. However, the stable isotope-labeled standard, This compound , demonstrates superior performance with higher precision (lower %CV) and accuracy (recovery closer to 100%).
This enhanced performance is attributed to its identical chemical structure to the endogenous analyte, which ensures it behaves nearly identically during extraction and ionization. Any analyte loss or matrix-induced ion suppression/enhancement is more effectively corrected for by the SIL standard. The C17 Sphingosine standard, while an excellent and widely used alternative, may exhibit slight differences in extraction efficiency and chromatographic retention time, leading to slightly higher variability.
Relevance in Biological Pathways
Sphingosine is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration. Accurate measurement of sphingosine levels is crucial for studying these pathways.
Caption: Simplified sphingolipid metabolic pathway.
Conclusion
For quantitative sphingolipid analysis, stable isotope-labeled internal standards like This compound are considered the gold standard, offering the highest degree of accuracy and precision. The C17 Sphingosine standard is a robust and more cost-effective alternative that provides reliable quantification, although with potentially greater variance. The choice between them may depend on the specific requirements of the study, balancing the need for the highest analytical performance against budgetary considerations. This cross-validation demonstrates that while both are effective, the SIL standard provides a more faithful correction for analytical variability.
Accuracy and precision of trans-4-Sphingenine-13C2,D2 in ceramide quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of internal standards for the accurate and precise quantification of ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We focus on the performance of the stable isotope-labeled standard, trans-4-Sphingenine-13C2,D2, and compare it with other commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to Ceramide Quantification
Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including apoptosis (programmed cell death), cell signaling, and the regulation of insulin sensitivity.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making their accurate quantification essential for research and drug development. LC-MS/MS has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[2] The accuracy of LC-MS/MS quantification heavily relies on the use of appropriate internal standards (IS) to correct for variations in sample preparation and instrument response.[3]
The two main types of internal standards used for ceramide quantification are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, D). This ensures they co-elute with the analyte and experience similar ionization and fragmentation, leading to the most accurate correction.[3] this compound is a precursor that gets acylated in cells to form a suite of labeled ceramides.
-
Non-physiological (Odd-Chain) Internal Standards: These are ceramides with fatty acid chains of a length not typically found in biological systems (e.g., C17). They are structurally similar to the endogenous ceramides and provide good correction for many analytical variations.[4][5]
This guide will compare the performance of this compound (as a representative SIL IS) with odd-chain ceramide standards.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS methods for ceramide quantification using different internal standards. The data is collated from various validation studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ceramide Quantification
| Parameter | Method Using Stable Isotope-Labeled IS (e.g., Deuterated Ceramides) | Method Using Odd-Chain IS (e.g., C17 Ceramide) | Reference |
| Linearity (R²) | >0.99 | >0.99 | [4][6] |
| Intra-day Precision (%CV) | <15% | 0.8% - 6.8% | [6] |
| Inter-day Precision (%CV) | <15% | 2.2% - 14.0% | [6] |
| Accuracy/Recovery (%) | 90% - 110% | 70% - 99% (tissue), 78% - 91% (plasma) | [5][7] |
| Limit of Quantification (LOQ) | 1 nM | 1.1 - 15.3 fmol | [4][6] |
Note: The data presented is a summary from multiple sources and direct head-to-head comparative studies are limited. The performance of any method can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Signaling Pathways Involving Ceramides
Ceramides are central to several critical signaling pathways. Understanding these pathways provides context for the importance of their accurate measurement.
Experimental Protocols
Accurate ceramide quantification requires meticulous sample preparation and analysis. Below are detailed methodologies for the key experimental steps.
Lipid Extraction from Biological Samples (Bligh and Dyer Method)
This protocol is a widely used method for extracting total lipids, including ceramides, from biological samples.[8]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For every 1 mL of aqueous sample (e.g., cell suspension or tissue homogenate), use 3.75 mL of the chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex again for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases. Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids), with a protein disk at the interface.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface and the upper aqueous phase. Transfer the lipid extract to a new clean glass tube.
-
Internal Standard Spiking: At the beginning of the extraction process, a known amount of the internal standard (e.g., a mixture of deuterated ceramides or C17 ceramide) is added to the sample to account for lipid loss during extraction and for normalization during data analysis.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of isopropanol:acetonitrile:water.
LC-MS/MS Quantification of Ceramides
The following is a general protocol for the analysis of ceramides by LC-MS/MS. Specific parameters may need to be optimized based on the instrument and the specific ceramide species being analyzed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for ceramide separation.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic ceramide species.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for ceramide analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, as it provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion results from the cleavage of the amide bond, yielding a fragment containing the sphingoid base.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for the ceramides of interest.
Experimental Workflow
The overall workflow for ceramide quantification is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Conclusion
The accurate quantification of ceramides is crucial for advancing our understanding of their roles in health and disease. The choice of internal standard is a critical factor in achieving reliable results with LC-MS/MS.
-
This compound , as a stable isotope-labeled internal standard, represents the gold standard for accuracy. Its chemical and physical properties are nearly identical to the endogenous ceramides, ensuring the most effective correction for analytical variability.
-
Odd-chain ceramides , such as C17 ceramide, offer a cost-effective and reliable alternative. They have demonstrated good performance in terms of precision and linearity, although their accuracy in correcting for all matrix effects and ionization suppression may not be as comprehensive as that of stable isotope-labeled standards.
For researchers requiring the highest level of accuracy and precision, particularly in complex biological matrices, the use of stable isotope-labeled internal standards like this compound is highly recommended. For high-throughput screening or when cost is a significant consideration, odd-chain ceramides can provide robust and reliable quantification. The detailed experimental protocols provided in this guide offer a solid foundation for establishing a validated ceramide quantification workflow in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Sphingolipid Quantification: A Guide to Best Practices Using trans-4-Sphingenine-¹³C₂,D₂
This guide provides a framework for the inter-laboratory comparison of sphingolipid quantification, emphasizing the use of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, to ensure data accuracy and reproducibility. The protocols and data presented are synthesized from established methodologies in the field and are intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction to Sphingolipid Analysis
Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in various signaling pathways crucial for cell growth, differentiation, and apoptosis.[1][2][3][4] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][4] Consequently, accurate and reproducible quantification of sphingolipids is essential for both basic research and clinical applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to quantify a wide range of lipid species simultaneously.[1][5][6] However, variability in sample preparation, extraction efficiency, and instrument response can lead to significant discrepancies between laboratories. The use of appropriate internal standards, such as the stable isotope-labeled trans-4-Sphingenine-¹³C₂,D₂, is critical for correcting these variations and achieving reliable, comparable results across different sites.
Data Presentation: Illustrative Quantitative Comparison
To simulate the results of an inter-laboratory study, the following tables present hypothetical quantitative data for key sphingolipids in a human plasma sample. These tables are designed to highlight the importance of using an internal standard to normalize for variations in analytical procedures.
Table 1: Quantification of Sphingoid Bases and their Phosphates (pmol/mL plasma)
| Analyte | Laboratory A (Without IS Correction) | Laboratory A (With IS Correction) | Laboratory B (Without IS Correction) | Laboratory B (With IS Correction) |
| Sphingosine (d18:1) | 15.2 | 12.8 | 18.5 | 13.1 |
| Sphinganine (d18:0) | 2.5 | 2.1 | 3.1 | 2.2 |
| Sphingosine-1-Phosphate (S1P) | 0.8 | 0.6 | 1.0 | 0.6 |
| Sphinganine-1-Phosphate (SA1P) | 0.1 | 0.08 | 0.15 | 0.09 |
Table 2: Quantification of Ceramides and Sphingomyelins (pmol/mL plasma)
| Analyte | Laboratory A (Without IS Correction) | Laboratory A (With IS Correction) | Laboratory B (Without IS Correction) | Laboratory B (With IS Correction) |
| Ceramide (d18:1/16:0) | 250.6 | 210.5 | 295.3 | 212.8 |
| Ceramide (d18:1/18:0) | 180.3 | 151.5 | 212.1 | 153.2 |
| Ceramide (d18:1/24:0) | 350.1 | 294.2 | 411.9 | 296.5 |
| Ceramide (d18:1/24:1) | 450.8 | 378.8 | 530.4 | 381.9 |
| Sphingomyelin (d18:1/16:0) | 1200.5 | 1008.8 | 1412.4 | 1016.9 |
| Sphingomyelin (d18:1/18:0) | 800.2 | 672.4 | 941.4 | 677.8 |
| Sphingomyelin (d18:1/24:1) | 1500.9 | 1261.3 | 1765.8 | 1271.4 |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for minimizing inter-laboratory variability.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: Prior to extraction, add a known amount of the trans-4-Sphingenine-¹³C₂,D₂ internal standard solution to each plasma sample. A cocktail of other non-naturally occurring or isotopically labeled lipid standards for different sphingolipid classes is also recommended to be added at this stage.[5][7][8]
-
Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a methanol:chloroform (2:1, v/v) solvent mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate on ice for 30 minutes.
-
Add 300 µL of chloroform and 300 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 3,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column for the separation of different sphingolipid species.
-
Employ a gradient elution with a mobile phase consisting of two solvents:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Solvent B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
The gradient should be optimized to achieve good separation of the analytes of interest.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each sphingolipid and the internal standard.
-
Optimize the collision energy and other MS parameters for each analyte to ensure maximum sensitivity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions with known concentrations of each sphingolipid.
-
Quantification: Calculate the concentration of each sphingolipid in the samples by normalizing the peak area of the analyte to the peak area of the trans-4-Sphingenine-¹³C₂,D₂ internal standard and using the calibration curve.
Visualization of Pathways and Workflows
Sphingolipid Metabolism and Signaling
The following diagram illustrates a simplified overview of the key pathways in sphingolipid metabolism and their roles in cell signaling.
Caption: Simplified sphingolipid metabolism and signaling pathway.
Experimental Workflow for Sphingolipid Quantification
This diagram outlines the key steps in the experimental workflow for a typical inter-laboratory comparison of sphingolipid quantification.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. avantiresearch.com [avantiresearch.com]
Performance of trans-4-Sphingenine-¹³C₂,D₂ in Diverse Biological Matrices: A Comparative Guide
For researchers engaged in sphingolipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comparative analysis of the performance of trans-4-Sphingenine-¹³C₂,D₂, a stable isotope-labeled internal standard, in various biological matrices. Its performance is benchmarked against other commonly used internal standards in lipidomics research.
Linearity and Dynamic Range
The performance of an internal standard is critically evaluated by its linearity and dynamic range in the intended biological matrix. While direct comparative studies detailing the linearity and dynamic range of trans-4-Sphingenine-¹³C₂,D₂ are not extensively published, we can infer its performance from validated LC-MS/MS methods for sphingolipid analysis that employ similar isotopically labeled standards. These methods consistently demonstrate high linearity and a broad dynamic range suitable for the quantification of endogenous sphingolipids in complex matrices.
Table 1: Comparison of Linearity and Dynamic Range of Internal Standards for Sphingolipid Analysis in Plasma/Serum
| Internal Standard | Analyte | Matrix | Linearity (R²) | Dynamic Range | Lower Limit of Quantification (LLOQ) | Reference |
| Expected performance based on similar standards for trans-4-Sphingenine-¹³C₂,D₂ | Sphingosine & S1P | Plasma, Serum, Tissue Homogenates | >0.99 | ~3-4 orders of magnitude | Sub- to low ng/mL | Inferred from[1][2] |
| C17-Sphingosine-1-Phosphate (S1P) | S1P | Human Serum | >0.9996 | 25 - 600 ng/mL | 25 ng/mL | [2] |
| d7-Sphingosine-1-Phosphate (S1P) | S1P | Human Plasma | Not explicitly stated, but method validated | 0.05 - 2 µM | 0.05 µM | [3] |
| Odd-chain Sphingolipids (e.g., C17-ceramide) | Various Sphingolipids | Human Plasma | 0.9947 - 1.0000 | 1 - 1000 nM | 1 nM | [4] |
Note: The performance of trans-4-Sphingenine-¹³C₂,D₂ is expected to be comparable to or exceed that of other deuterated and odd-chain standards due to the stability of ¹³C and ²H isotopes, which minimizes isotopic effects and ensures co-elution with the native analyte. The use of stable isotope-labeled internal standards is considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response[5][6].
Experimental Protocols
Accurate quantification of sphingolipids is highly dependent on the experimental methodology. Below are detailed protocols for sample preparation and LC-MS/MS analysis, which are representative of methods where trans-4-Sphingenine-¹³C₂,D₂ would be employed.
Sample Preparation: Protein Precipitation and Lipid Extraction
This protocol is a common method for extracting sphingolipids from plasma or serum.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking : To 50 µL of plasma/serum, add a precise amount of trans-4-Sphingenine-¹³C₂,D₂ solution in methanol. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation : Add 200 µL of cold methanol to the sample.
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant containing the lipids to a new tube.
-
Drying : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a typical LC-MS/MS method for the analysis of sphingosine and other sphingolipids.
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient : A gradient elution is employed to separate the sphingolipids. A typical gradient might start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Sphingosine : The specific precursor-to-product ion transition for sphingosine is monitored (e.g., m/z 300.3 → 282.3).
-
trans-4-Sphingenine-¹³C₂,D₂ : The corresponding transition for the internal standard is also monitored (e.g., m/z 304.3 → 286.3). The exact m/z values will depend on the specific labeling pattern.
-
-
Instrument Parameters : Parameters such as collision energy and declustering potential should be optimized for each specific analyte and internal standard.
-
Visualizing Sphingolipid Metabolism and Analysis Workflow
To provide a clearer understanding of the context in which trans-4-Sphingenine-¹³C₂,D₂ is utilized, the following diagrams illustrate the sphingolipid metabolic pathway and a typical experimental workflow for sphingolipid analysis.
Figure 1. Simplified diagram of the de novo sphingolipid biosynthesis and salvage pathways.
References
- 1. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
A Comparative Guide to Lipidomics Method Validation: Utilizing trans-4-Sphingenine-¹³C₂,D₂ Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validating a liquid chromatography-mass spectrometry (LC-MS) based lipidomics method for the quantification of sphingenine (d18:1), a key bioactive sphingolipid. The comparison focuses on two analytical approaches: one employing a stable isotope-labeled internal standard (SIL-IS), trans-4-Sphingenine-¹³C₂,D₂, and an alternative method using a structurally analogous (non-SIL) internal standard. All validation parameters and experimental designs are aligned with the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[1][2][3][4]
The objective is to demonstrate that a bioanalytical method is suitable for its intended purpose by ensuring the quality and consistency of data.[1] The use of a SIL-IS is considered a gold standard for quantitative mass spectrometry, as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variability.[5]
Methodology Comparison
-
Method A: A validated LC-MS/MS method utilizing trans-4-Sphingenine-¹³C₂,D₂ as the internal standard (IS). The SIL-IS is added to samples at the very beginning of the extraction process.
-
Method B (Alternative): An LC-MS/MS method using a structurally analogous internal standard (e.g., a non-endogenous lipid of a similar class and chromatographic behavior) added at the same step.
The following sections detail the experimental protocols and present comparative performance data for these two methods.
Diagram: Bioanalytical Method Validation Workflow
The diagram below outlines the key stages of bioanalytical method validation as recommended by regulatory bodies.
Caption: Workflow for bioanalytical method validation, from development to sample analysis.
Experimental Protocols
Detailed methodologies for core validation experiments are described below. For all experiments, "spiked" samples refer to a control matrix (e.g., human plasma) fortified with a known concentration of the analyte (sphingenine).
1. Selectivity and Specificity
-
Protocol: Analyze at least six different blank lots of the biological matrix (e.g., plasma) to assess potential interference at the retention times of sphingenine and the internal standard. Specificity is further evaluated by comparing the response in blank samples to the response at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of any interfering peaks in the blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.
2. Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. This should be done in at least five replicates per level on three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).
3. Matrix Effect and Recovery
-
Protocol:
-
Matrix Effect: Compare the peak response of the analyte spiked into extracted blank matrix (Set A) with the peak response of the analyte in a neat solution (Set B). The Matrix Factor (MF) is calculated as (Ratio of Analyte/IS in Set A) / (Ratio of Analyte/IS in neat solution). This is performed at low and high concentrations with at least six different matrix lots.
-
Recovery: Compare the peak response of the analyte from an extracted sample (Set C) with the response of the analyte spiked into the extracted blank matrix post-extraction (Set A). Recovery (%) = (Mean Peak Area Ratio of Set C / Mean Peak Area Ratio of Set A) x 100.
-
-
Acceptance Criteria: The %CV of the matrix factor across the different lots should be ≤ 15%. Recovery should be consistent, precise, and reproducible.
4. Stability
-
Protocol: Analyze low and high QC samples after exposure to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration longer than the study period.
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Data Presentation: Performance Comparison
The following tables summarize hypothetical data comparing the performance of Method A (with SIL-IS) and Method B (with analog IS).
Table 1: Accuracy and Precision Data
| QC Level | Method A (% Accuracy ± %CV) | Method B (% Accuracy ± %CV) | FDA Acceptance Criteria |
| LLOQ (0.5 ng/mL) | 104.5% ± 8.2% | 115.2% ± 18.5% | 80-120% Accuracy, ≤20% CV |
| Low QC (1.5 ng/mL) | 101.2% ± 5.5% | 109.8% ± 14.1% | 85-115% Accuracy, ≤15% CV |
| Mid QC (50 ng/mL) | 98.7% ± 4.1% | 94.5% ± 11.8% | 85-115% Accuracy, ≤15% CV |
| High QC (150 ng/mL) | 102.3% ± 3.8% | 106.3% ± 13.2% | 85-115% Accuracy, ≤15% CV |
Observation: Method A demonstrates significantly higher precision (lower %CV) and better accuracy across all QC levels, comfortably meeting FDA criteria.
Table 2: Matrix Effect and Recovery
| Parameter | Method A (SIL-IS) | Method B (Analog IS) | FDA Acceptance Criteria |
| Recovery % | 85.2% | 83.9% | Consistent & Reproducible |
| Recovery %CV | 4.8% | 14.5% | ≤ 15% |
| Matrix Factor %CV | 5.1% | 17.8% | ≤ 15% |
Observation: Method A shows a much lower %CV for both recovery and matrix factor.[6] This highlights the superior ability of the SIL-IS to compensate for variations in extraction efficiency and ion suppression/enhancement between different sample lots, a critical concern in lipidomics.[6][7] Method B fails to meet the acceptance criteria for matrix effect.
Table 3: Stability Data (3 Freeze-Thaw Cycles)
| QC Level | Method A (% Change from Nominal) | Method B (% Change from Nominal) | FDA Acceptance Criteria |
| Low QC | -4.5% | -13.8% | Within ±15% |
| High QC | -3.8% | -11.5% | Within ±15% |
Observation: Both methods meet the stability criteria, but Method A shows that the analyte is more stable when its quantification is normalized against a co-eluting, chemically identical internal standard that degrades at the same rate.
Diagram: Principle of Stable Isotope-Labeled Internal Standard
This diagram illustrates how a SIL-IS effectively corrects for analytical variability.
Caption: A SIL-IS co-recovers with the analyte, preserving their ratio for accuracy.
Conclusion
The validation data clearly demonstrates the superiority of using a stable isotope-labeled internal standard like trans-4-Sphingenine-¹³C₂,D₂ for the quantitative analysis of sphingenine in a complex biological matrix.
-
Enhanced Precision and Accuracy: Method A consistently provided lower %CV and accuracy values closer to nominal concentrations, which is critical for reliable pharmacokinetic and biomarker studies.
-
Effective Matrix Effect Compensation: The primary advantage of the SIL-IS is its ability to effectively track and correct for matrix-induced signal suppression or enhancement, a common and significant challenge in lipidomics.[8] Method B's failure to meet the matrix effect criteria underscores the unreliability of using a non-isotopic analog.
-
Robustness and Reliability: By compensating for variations during every step—from extraction to ionization—the SIL-IS ensures the method is more robust and the data generated is of higher quality, readily meeting the stringent requirements of the FDA.[1][9]
For drug development and clinical research applications where data integrity is paramount, employing a stable isotope-labeled internal standard is not just recommended but essential for building a bioanalytical method that is compliant, robust, and fit for purpose.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 5. mdpi.com [mdpi.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Performance of trans-4-Sphingenine-¹³C₂,D₂ Across Mass Spectrometer Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, in various mass spectrometer platforms commonly used in sphingolipid analysis. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, specificity, and throughput in quantitative lipidomics. This document aims to assist researchers in making informed decisions by presenting available performance data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
While direct head-to-head performance data for trans-4-Sphingenine-¹³C₂,D₂ across all major platforms is limited in publicly available literature, this guide synthesizes data from closely related sphingolipid analyses to provide a comparative perspective. The performance of an internal standard is intrinsically linked to the analytical performance for the native analyte it is used to quantify. Therefore, data for sphingosine (SPH) and sphingosine-1-phosphate (S1P) are presented as a proxy to infer the expected performance of trans-4-Sphingenine-¹³C₂,D₂.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the quantitative performance of sphingolipid analysis on different mass spectrometer platforms. The data is collated from various studies and represents typical performance characteristics. It is important to note that these values can vary based on the specific instrument model, experimental conditions, and sample matrix.
Table 1: Performance on Triple Quadrupole (QQQ) Mass Spectrometers
Triple quadrupole instruments are widely regarded as the gold standard for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[1]
| Analyte | Internal Standard Used | Platform | LLOQ | Linearity (Range) | Reference |
| Sphingosine-1-Phosphate | C17-S1P | UHPLC-MS/MS | 0.0004 µg/mL | 0.004 - 1.5 µg/mL | [2] |
| Sphingosine | C17-SPH | UHPLC-MS/MS | 0.001 µg/mL | 0.002 - 1 µg/mL | [2] |
| Sphingosine | C17-SPH | HPLC-ESI-MS/MS | 21 fmol | Not Specified | [3] |
| Very Long Chain Ceramides | Deuterated Ceramides | HPLC-MS/MS | 0.02 - 0.08 µg/mL | 0.02 - 16 µg/mL | [4] |
Table 2: Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
Q-TOF instruments offer high mass resolution and accuracy, making them suitable for both quantitative and qualitative analyses. While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern Q-TOFs can achieve comparable performance for many applications.
| Analyte | Internal Standard Used | Platform | LOQ | Linearity (Range) | Reference |
| Sphingosine-1-Phosphate | d7-S1P | LC-Q-Tof-MS | 0.05 µM | 0.05 - 2 µM | [5] |
Table 3: Performance on Orbitrap-based Mass Spectrometers
Orbitrap mass spectrometers provide very high resolution and mass accuracy, which is advantageous for complex sample analysis and reducing interferences. They are highly versatile and can be used for both targeted and untargeted lipidomics.
| Platform Component | Performance Metric | Observation | Reference |
| Orbitrap Astral Mass Spectrometer | Dynamic Range | Improved dynamic range for plasma proteome analysis, quantifying over 5,000 proteins in a single run. | |
| Orbitrap Astral Mass Spectrometer | Speed and Throughput | Capable of detecting more peptides and proteins in a significantly shorter time compared to previous Orbitrap generations. | |
| Q Exactive (Orbitrap) | Quantitative Performance | Comparable quantitative performance to triple quadrupoles for small molecules. | |
| LTQ-Orbitrap | Sensitivity | LOQs for mycotoxins ranged from 7-70 µg/kg, noted as being complementary to QTRAP for sensitivity and identification. |
Experimental Protocols
Accurate and reproducible quantification of sphingolipids requires meticulous sample preparation and optimized analytical methods. Below are detailed methodologies for key experiments cited in sphingolipid analysis.
Protocol 1: Sphingolipid Extraction from Plasma
This protocol is a common method for extracting a broad range of sphingolipids from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of trans-4-Sphingenine-¹³C₂,D₂ solution (e.g., 20 µL of a 1 µM solution in ethanol). Also, add other internal standards for different lipid classes if performing a broader lipidomic analysis.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a cold solvent mixture of dichloromethane/methanol (2:1, v/v) to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Phase Separation:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/acetonitrile, 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the separation and detection of sphingolipids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for sphingosine and its derivatives.
-
Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
Example transition for Sphingosine: m/z 300.3 → 282.3
-
Example transition for trans-4-Sphingenine-¹³C₂,D₂: The exact m/z will depend on the labeling pattern, but it will be shifted accordingly from the native sphingosine. The product ion will likely also show a corresponding mass shift.
-
-
High-Resolution MS: For Q-TOF and Orbitrap instruments, full scan data is acquired with high mass accuracy, and extracted ion chromatograms are used for quantification.
-
Mandatory Visualization
Sphingolipid Signaling Pathway
Caption: Simplified overview of the sphingolipid metabolism and signaling pathways.
Experimental Workflow for Sphingolipid Analysis
Caption: General experimental workflow for quantitative sphingolipid analysis by LC-MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid and Sensitive Quantification Method of Sphingosine and Sphingosine-1-phosphate in Human Serum by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Deuterated vs. C13-Labeled Sphingosine Internal Standards in Quantitative Mass Spectrometry
A definitive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for accurate and reliable sphingosine quantification.
In the realm of lipidomics, particularly in the burgeoning field of sphingolipid research, the accurate quantification of bioactive lipids like sphingosine is paramount. Sphingosine and its metabolites are key players in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Consequently, their dysregulation has been implicated in numerous diseases, making them critical targets for therapeutic intervention and biomarker discovery. The gold standard for sphingolipid quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to correct for variability in sample preparation and instrument response. The choice of internal standard is a critical decision that can significantly impact the quality and reliability of the resulting data. This guide provides an objective comparison of the two most common types of stable isotope-labeled internal standards for sphingosine: deuterated and carbon-13 (C13)-only labeled standards, supported by experimental data and detailed protocols.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior throughout the analytical workflow.[1] While both deuterated and C13-labeled standards are designed to achieve this, subtle but significant differences in their physicochemical properties can lead to divergent performances.
A key performance metric in quantitative assays is the precision, often expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision. A recent study in comprehensive lipidomics directly compared the performance of a biologically generated, uniformly C13-labeled internal standard mixture with a commercially available deuterated internal standard mixture. The results demonstrated a significant improvement in data quality when using the C13-labeled standards.
| Internal Standard Type | Average Coefficient of Variation (CV%) |
| C13-Labeled Internal Standards | 6.36% |
| Deuterated Internal Standards | Not explicitly stated, but C13-IS showed significant reduction in CV% |
| Data adapted from a comprehensive lipidomics study comparing normalization methods. |
While the above data represents a broad lipidomics study, the principles are directly applicable to sphingosine analysis. Another study focusing specifically on the simultaneous quantification of sphingoid bases using identical C13-encoded internal standards reported excellent intra- and inter-assay variations of less than 10%.[2] This high level of precision is a hallmark of the superior performance of C13-labeled standards.
The primary reason for this enhanced performance lies in the fundamental properties of the isotopes themselves. Carbon-13 is a heavier, stable isotope of carbon, and its incorporation into the sphingosine molecule results in a standard that is chemically and physically almost identical to the endogenous analyte.[3] In contrast, deuterium is a heavier isotope of hydrogen. The difference in mass between deuterium and hydrogen is proportionally much larger than that between C13 and C12. This can lead to subtle differences in chemical properties, a phenomenon known as the "isotope effect."[4]
One of the most significant practical consequences of the isotope effect is the potential for chromatographic separation of the deuterated standard from the native analyte.[4] Even a slight shift in retention time can lead to the analyte and the internal standard being subjected to different matrix effects in the ion source, compromising the accuracy of quantification.[4] C13-labeled standards, due to their near-identical chemical nature, almost always co-elute perfectly with the unlabeled analyte, thus providing more reliable correction for matrix effects.[3]
Furthermore, deuterated standards, particularly if the deuterium atoms are located at exchangeable positions (e.g., on hydroxyl or amine groups), can be prone to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[4] While placing deuterium on non-exchangeable carbon atoms mitigates this risk, the potential for chromatographic shifts remains.[3] C13 labels, being part of the carbon backbone, are not susceptible to exchange.[3]
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of sphingosine using either deuterated or C13-labeled internal standards.
I. Sample Preparation: Lipid Extraction
A robust lipid extraction is the foundation of any quantitative sphingolipid analysis. The following is a widely used protocol for extracting sphingolipids from plasma or cell pellets.
-
Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. For cell pellets, resuspend in an appropriate buffer.
-
Addition of Internal Standard: Prior to extraction, spike the sample with a known amount of either deuterated or C13-labeled sphingosine internal standard. The concentration of the internal standard should be chosen to be within the linear range of the assay and, if possible, close to the expected endogenous concentration of sphingosine.
-
Solvent Extraction: A common and effective method is a modified Bligh-Dyer extraction:
-
To the sample, add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly for 1 minute.
-
Add chloroform and water to induce phase separation.
-
Vortex again and centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, typically a mixture of methanol and mobile phase.
II. LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of sphingosine. These may need to be optimized for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute sphingosine and other lipids. A typical gradient might start at 60% B, ramp to 99% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sphingosine (unlabeled): Precursor ion (m/z) 300.3 → Product ion (m/z) 282.3 (loss of water).
-
Deuterated Sphingosine (e.g., d7-Sphingosine): Precursor ion (m/z) 307.3 → Product ion (m/z) 289.3.
-
C13-Labeled Sphingosine (e.g., 13C2-Sphingosine): Precursor ion (m/z) 302.3 → Product ion (m/z) 284.3.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for each transition.
-
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Simplified overview of major sphingolipid metabolic pathways highlighting the central role of sphingosine.
Caption: General experimental workflow for the quantification of sphingosine using an internal standard.
Caption: Logical comparison of deuterated versus C13-labeled sphingosine internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis of sphingosine. While deuterated sphingosine standards are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their sphingosine quantification, C13-only labeled internal standards are unequivocally the superior choice. Their near-identical physicochemical properties to endogenous sphingosine ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. While the initial investment may be higher, the long-term benefits of generating high-quality, reproducible data far outweigh the cost differential, particularly in regulated environments and for critical decision-making in drug development and clinical research.
References
Safety Operating Guide
Proper Disposal of trans-4-Sphingenine-13C2,D2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of trans-4-Sphingenine-13C2,D2, a stable isotope-labeled sphingolipid used in metabolic research.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. Based on available safety data for similar compounds, this substance is classified as acutely toxic if swallowed (Oral, Category 3). Therefore, stringent safety precautions must be observed.
Required Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Inspect them for any tears or perforations before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a chemical fume hood[1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.
-
Contain: For powdered spills, carefully sweep up the material and place it into a designated, labeled container for disposal. Avoid creating dust[1]. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.
Disposal Procedures
The disposal of this compound and its containers must be handled by an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All items that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, must be collected in a designated hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Toxic").
-
Indicate the approximate amount of waste in the container.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated[1].
-
Ensure the container is tightly closed to prevent leaks or spills.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the chemical waste.
-
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for segregating this compound waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity | Category 3 (Oral) | |
| GHS Hazard Statement | H301: Toxic if swallowed | |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant |
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
